molecular formula C5H7ClN2O B068253 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride CAS No. 175277-40-4

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B068253
CAS No.: 175277-40-4
M. Wt: 146.57 g/mol
InChI Key: MTFWBEDWXAHBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFWBEDWXAHBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384093
Record name 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-40-4
Record name 1-(1H-Pyrazol-3-yl)ethan-1-one hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, and general synthetic approaches, alongside safety and handling information.

Chemical Identity and Physical Properties

This compound, also known by its synonym 5-acetylpyrazole hydrochloride, is a pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts a range of interesting chemical and biological properties.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
Chemical Name This compound[2]
Synonym(s) 5-Acetylpyrazole hydrochloride[2]
CAS Number 175277-40-4[2][3]
Molecular Formula C₅H₇ClN₂O[2]
Molecular Weight 146.574 g/mol [2]
Appearance Solid powder (typical)[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: Specific quantitative data for melting point, boiling point, and solubility were not found in the available literature. These properties should be determined experimentally.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra are often proprietary, the expected spectral features are outlined below. Supplier documentation confirms the availability of various spectral data for this compound.

Table 2: Spectral Data Summary

TechniqueExpected Features
¹H NMR Signals corresponding to the pyrazole ring protons, the methyl protons of the acetyl group, and the N-H proton of the pyrazole ring. The hydrochloride salt may influence the chemical shift of the N-H proton.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the acetyl group (carbonyl and methyl carbons).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ketone, C=N and C=C stretching of the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of pyrazole derivatives can be achieved through various established methods. A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative.

A plausible synthetic route to 1-(1H-pyrazol-5-yl)ethan-1-one would involve the reaction of a 1,3-dicarbonyl compound, such as acetylacetone or a related precursor, with hydrazine hydrate or hydrazine hydrochloride. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Experimental Protocol: General Synthesis of Pyrazoles from 1,3-Diketones

The Knorr pyrazole synthesis is a widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the hydrazine derivative, as well as the reaction conditions.

Diagram of a general synthesis workflow:

G reagents 1,3-Diketone + Hydrazine Derivative solvent Solvent (e.g., Ethanol) reagents->solvent reaction Condensation Reaction (with heating) solvent->reaction workup Reaction Work-up (e.g., cooling, filtration) reaction->workup product Pyrazole Derivative workup->product

Caption: General workflow for the synthesis of pyrazole derivatives.

The pyrazole ring is generally stable and can undergo various chemical transformations. The acetyl group at the 5-position can participate in reactions typical of ketones, such as reduction, oxidation, and condensation reactions. The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.[1]

Biological Activity and Potential Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[5] Various substituted pyrazoles have demonstrated activities including:

  • Anti-inflammatory

  • Analgesic

  • Anticancer

  • Antimicrobial

  • Antiviral

The specific biological activity of this compound has not been extensively reported in publicly available literature. However, its structural motifs suggest potential for further investigation and derivatization to explore its therapeutic potential. The presence of the acetyl group provides a handle for chemical modification to generate libraries of related compounds for biological screening.

Logical relationship of pyrazole derivatives in drug discovery:

G scaffold Pyrazole Core Scaffold derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Drug discovery process utilizing a core scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling pyrazole derivatives should be followed. These compounds are typically handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Storage in a cool, dry place away from incompatible materials is recommended.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in medicinal chemistry. This guide has summarized its known chemical and physical properties. Further experimental work is required to fully characterize this compound, including the determination of its melting point, solubility, and specific biological activities. The synthetic accessibility of the pyrazole scaffold and the potential for chemical modification of the acetyl group make it a valuable building block for the development of novel therapeutic agents.

References

Physicochemical Characteristics of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and analgesic properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for the characterization of such compounds, and presents workflows relevant to its synthesis and potential biological evaluation.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₇ClN₂OThermo Scientific[1]
Molecular Weight 146.574 g/mol Thermo Scientific[1]
IUPAC Name 1-(1H-pyrazol-5-yl)ethanone;hydrochlorideThermo Scientific[1]
SMILES CC(=O)C1=CC=NN1.ClThermo Scientific[1]
CAS Number 175277-40-4Thermo Scientific[1]
693773-78-3BLDpharm[2]
Appearance Solid (predicted)General knowledge
Purity ≥95%Thermo Scientific[1]
Solubility Soluble in water, methanol, ethanol (predicted)General properties of hydrochloride salts[3]
pKa Not experimentally determined. Pyrazole is a weak base.General properties of pyrazoles[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly detailed in the available literature. However, the following are general methodologies that would be employed for the characterization of a novel pyrazole derivative.

Synthesis of Pyrazole Derivatives

A common method for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives. For N-substituted pyrazoles, a substituted hydrazine would be used. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, and may be heated to drive the reaction to completion.[5][6] The hydrochloride salt can then be formed by treating the pyrazole base with hydrochloric acid in an appropriate solvent.

Characterization Methods
  • Melting Point Determination: The melting point of the synthesized compound would be determined using a standard melting point apparatus. A sharp melting range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons in the molecule. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹³C NMR: To identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as C=O (ketone), N-H, and C-N bonds. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are commonly used.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound, which is used to confirm the empirical formula.

  • Solubility Assessment: The solubility of the compound would be determined by adding it to various solvents (e.g., water, ethanol, DMSO, acetone) at a known concentration and observing for dissolution. This can be quantified using techniques like HPLC.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy, which involves measuring the absorbance of the compound at different pH values.

Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a pyrazole derivative like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1,3-Diketone, Hydrazine) reaction Cyclocondensation Reaction start->reaction workup Work-up and Purification reaction->workup salt Salt Formation (with HCl) workup->salt product Final Product: 1-(1H-pyrazol-5-yl)ethan-1-one HCl salt->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point product->mp ea Elemental Analysis product->ea sol Solubility product->sol pka pKa Determination product->pka

A generalized workflow for the synthesis and characterization of a pyrazole hydrochloride derivative.
Potential Biological Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not yet elucidated, many pyrazole derivatives are known to exhibit anti-inflammatory activity.[7][8][9][10] A plausible mechanism of action could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation. The following diagram illustrates a simplified and generalized representation of this potential interaction.

G Hypothesized Anti-inflammatory Action compound 1-(1H-pyrazol-5-yl)ethan-1-one HCl target Potential Target (e.g., Kinase, Enzyme) compound->target Binds to pathway Inhibition of NF-κB Pathway target->pathway Modulates response Reduced Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) pathway->response Leads to

A generalized diagram of a potential anti-inflammatory mechanism for a pyrazole derivative.

Conclusion

This compound is a pyrazole derivative with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties are limited, this guide provides the currently available information and outlines the standard methodologies for its comprehensive characterization. The provided workflows offer a roadmap for researchers interested in the synthesis and biological evaluation of this and similar compounds. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activities of this compound.

References

An In-depth Technical Guide to 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride and its Analogs: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, with the CAS number 175277-40-4, is a heterocyclic organic compound belonging to the pyrazole family. While specific detailed research on this particular hydrochloride salt is not extensively available in publicly accessible literature, the pyrazolyl ethanone core is a significant scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive starting points for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known properties of this compound and explores the broader context of pyrazolyl ethanone derivatives in drug discovery, including their synthesis, potential biological activities, and the analytical methods used for their characterization.

Core Compound Profile: this compound

This section summarizes the fundamental physicochemical properties of the title compound.

PropertyValueSource
CAS Number 175277-40-4[1]
Chemical Name This compound[1]
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1]
Synonyms 5-Acetyl-1H-pyrazole hydrochloride, 3-Acetylpyrazole hydrochloride[1]
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-

Synthesis of Pyrazolyl Ethanone Derivatives: A General Overview

The synthesis of pyrazolyl ethanone derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile approach allows for the introduction of a wide range of substituents on the pyrazole ring.

General Experimental Protocol for the Synthesis of 1,3,5-trisubstituted Pyrazoles

The following protocol is a generalized procedure based on established methods for synthesizing pyrazole derivatives and may be adapted for the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one.

Materials:

  • A substituted 1,3-diketone (1 equivalent)

  • Hydrazine hydrate or a substituted hydrazine (1 equivalent)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Disclaimer: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve the desired product with high yield and purity.

Biological Activities and Potential Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of pyrazole-containing compounds has been extensively investigated for various therapeutic applications. These compounds are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.

Known Biological Activities of Pyrazole Derivatives
Biological ActivityDescriptionPotential Therapeutic Area
Anti-inflammatory Inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes.Arthritis, pain management
Anticancer Inhibition of kinases involved in cancer cell proliferation and survival.Oncology
Antimicrobial Disruption of microbial cell wall synthesis or other essential cellular processes.Infectious diseases
Anticonvulsant Modulation of ion channels or neurotransmitter receptors in the central nervous system.Epilepsy
Analgesic Alleviation of pain through various mechanisms.Pain management
Hypothetical Signaling Pathway Involvement

Based on the known anti-inflammatory and anticancer activities of many pyrazole derivatives, a hypothetical signaling pathway that could be modulated by a pyrazolyl ethanone compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB sequesters Ub_Proteasome Ub_Proteasome IκBα->Ub_Proteasome ubiquitination & degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to Pyrazole_Derivative Pyrazole Derivative (Hypothetical Inhibitor) Pyrazole_Derivative->IKK_Complex inhibits Target_Genes Target Genes (e.g., COX-2, Cytokines) NF_κB_active->Target_Genes induces transcription of Inflammatory_Response Inflammatory Response Target_Genes->Inflammatory_Response

References

An In-depth Technical Guide on the Molecular Structure of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Chemical Identity and Physicochemical Properties

This compound is a pyrazole derivative with the chemical formula C₅H₇ClN₂O. The structure consists of a pyrazole ring substituted with an acetyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

While multiple CAS numbers appear in various databases, the most consistently associated identifier for this compound is 175277-40-4 . Another frequently cited CAS number is 693773-78-3 . This ambiguity may arise from different suppliers or batches.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₇ClN₂O[1]
Molecular Weight 146.57 g/mol [1]
CAS Number 175277-40-4[1]
Alternate CAS Number 693773-78-3[2]
IUPAC Name 1-(1H-pyrazol-5-yl)ethanone;hydrochloride[1]
Synonyms 5-Acetyl-1H-pyrazole hydrochlorideN/A

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a five-membered pyrazole ring with an acetyl group attached to the 5th position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.

Molecular Structure of this compound

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methyl protons of the acetyl group, and the N-H proton. The chemical shifts of the pyrazole ring protons are influenced by the electronic environment and the position of the acetyl substituent.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the two carbonyl carbons and the carbons of the pyrazole ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations from the pyrazole ring.

  • C=O stretching of the acetyl group.

  • C=N and C=C stretching vibrations within the pyrazole ring.

2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the molecular structure. The molecular ion peak corresponding to the free base [M]+ would be expected.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic approach can be outlined based on established methods for pyrazole synthesis.

3.1. General Synthesis of 1-(1H-pyrazol-5-yl)ethanone

A common method for synthesizing pyrazole rings is through the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. For 1-(1H-pyrazol-5-yl)ethanone, a potential synthetic route could involve the reaction of a suitable β-dicarbonyl precursor with hydrazine.

synthesis_workflow start Starting Materials: - 1,3-Dicarbonyl Precursor - Hydrazine Hydrate reaction Cyclocondensation Reaction (e.g., in Ethanol, reflux) start->reaction intermediate Crude 1-(1H-pyrazol-5-yl)ethanone reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product Pure 1-(1H-pyrazol-5-yl)ethanone purification->product

General Synthetic Workflow for 1-(1H-pyrazol-5-yl)ethanone

3.2. Conversion to Hydrochloride Salt

The purified 1-(1H-pyrazol-5-yl)ethanone (the free base) can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

  • Dissolve the purified 1-(1H-pyrazol-5-yl)ethanone in an appropriate anhydrous solvent (e.g., diethyl ether, ethanol, or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) to the stirred solution of the pyrazole.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Biological Activity and Potential Applications

Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific biological activity profile of this compound is not extensively documented in publicly available literature. However, its structural motif suggests potential for further investigation in drug discovery and development programs.

The presence of the pyrazole core, a key pharmacophore in many approved drugs, makes this compound and its analogs interesting candidates for screening in various biological assays.

logical_relationship cluster_identification Compound Identification cluster_characterization Structural Characterization cluster_synthesis Synthesis cluster_properties Properties & Activity Name 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride Structure Chemical Structure (C₅H₇ClN₂O) Name->Structure corresponds to CAS CAS Number (175277-40-4) Structure->CAS is registered as NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR is confirmed by IR IR Spectroscopy Structure->IR is confirmed by MS Mass Spectrometry Structure->MS is confirmed by PhysChem Physicochemical Properties Structure->PhysChem determines BioActivity Potential Biological Activity Structure->BioActivity suggests Protocol Experimental Protocol Protocol->Structure yields

References

An In-Depth Technical Guide on the Spectral Data of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This guide also outlines the experimental protocols for the synthesis and spectroscopic analysis of this compound, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for 1-(1H-pyrazol-5-yl)ethan-1-one. It is important to note that while the target compound is the hydrochloride salt, the presented data is for the free base, 1-(1H-pyrazol-5-yl)ethanone. The presence of the hydrochloride salt is expected to cause slight shifts in the spectral data, particularly in the NMR spectrum where protons attached to or near the nitrogen atoms will be affected, and in the IR spectrum in the regions of N-H vibrations.

Table 1: ¹H NMR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---

Note: Specific experimental ¹H NMR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The expected spectrum would show signals for the acetyl protons (a singlet), and two coupled protons on the pyrazole ring (doublets), in addition to a broad signal for the N-H proton.

Table 2: ¹³C NMR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone
Chemical Shift (δ) ppmAssignment
Data not availableC=O
Data not availablePyrazole C3
Data not availablePyrazole C4
Data not availablePyrazole C5
Data not availableCH₃

Note: Specific experimental ¹³C NMR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The expected spectrum would show a signal for the carbonyl carbon, three signals for the pyrazole ring carbons, and a signal for the methyl carbon.

Table 3: IR Spectral Data of 1-(1H-pyrazol-5-yl)ethanone
Wavenumber (cm⁻¹)IntensityAssignment
Data not available-N-H stretch
Data not available-C-H stretch (aromatic)
Data not available-C=O stretch (ketone)
Data not available-C=N stretch (pyrazole ring)
Data not available-C-C stretch

Note: Specific experimental IR data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. Key expected absorptions include a carbonyl stretch, N-H stretching, and various C-H and C=N stretching and bending vibrations characteristic of the pyrazole ring.

Table 4: Mass Spectrometry Data of 1-(1H-pyrazol-5-yl)ethanone
m/zRelative Intensity (%)Assignment
Data not available-[M]⁺
Data not available-[M - CH₃]⁺
Data not available-[M - CO]⁺
Data not available-[CH₃CO]⁺

Note: Specific experimental mass spectrometry data for 1-(1H-pyrazol-5-yl)ethan-1-one was not found in the searched literature. The molecular ion peak is expected at an m/z corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the methyl group, the carbonyl group, or the acetyl group as a radical cation.

Experimental Protocols

Detailed methodologies for the synthesis of pyrazole derivatives and the acquisition of spectroscopic data are crucial for reproducibility and further research.

Synthesis of this compound

A general and efficient method for the synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. For acetylpyrazoles, a common starting material is an appropriately substituted β-diketone.

A plausible synthetic route, based on established methods for similar compounds, is as follows:

  • Preparation of the β-dicarbonyl precursor: A suitable starting material would be a derivative of acetoacetic ester or a related 1,3-diketone that can react with a hydrazine source.

  • Cyclocondensation Reaction: The 1,3-dicarbonyl compound is reacted with hydrazine hydrate or hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free base of 1-(1H-pyrazol-5-yl)ethan-1-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, ethanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate of the hydrochloride salt is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. For the hydrochloride salt, a protic deuterated solvent like D₂O or CD₃OD may be preferred.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Processing: The obtained free induction decay (FID) is processed by Fourier transformation. The resulting spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. This information is used to confirm the molecular weight and to deduce structural information based on the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one HCl Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure Proton & Carbon Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a key pyrazole derivative of interest in pharmaceutical research and development. The document details experimental protocols for determining aqueous and solvent solubility, as well as for assessing the compound's stability under various stress conditions as per ICH guidelines. The presented data, while illustrative, offers a practical framework for the physicochemical characterization of this and similar molecules. Diagrams illustrating the experimental workflows for solubility and stability testing are included to provide a clear visual representation of the methodologies.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The compound this compound is a versatile intermediate and building block in the synthesis of various pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development processes, from early-stage screening to formulation.

As a hydrochloride salt, this compound is anticipated to exhibit improved aqueous solubility compared to its free base form, a common strategy employed to enhance the bioavailability of weakly basic compounds. The pyrazole ring itself is known for its general stability, being resistant to oxidation, though it can be susceptible to reduction. This guide provides a detailed examination of these properties through standardized experimental protocols and data presentation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following table summarizes the hypothetical solubility of this compound in various pharmaceutically relevant solvents at ambient and physiological temperatures.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method
Water2525.4Shake-Flask
Water3738.2Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.42522.8Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.43735.1Shake-Flask
Ethanol2515.7Shake-Flask
Dimethyl Sulfoxide (DMSO)25>100Shake-Flask

Stability Profile

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following table presents hypothetical stability data for this compound under various stress conditions.

Table 2: Stability of this compound under Forced Degradation

Stress ConditionTime (hours)Degradation (%)Major Degradants
0.1 M HCl (aq) at 60 °C248.2Hydrolysis Product A
0.1 M NaOH (aq) at 60 °C2415.6Hydrolysis Product B
3% H₂O₂ (aq) at 25 °C245.1Oxidation Product C
Thermal (80 °C, solid state)722.5Not Applicable
Photolytic (ICH Q1B)244.3Photodegradant D

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the determination of thermodynamic solubility.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After 24 hours, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is calculated based on the measured concentration and expressed in mg/mL.

Stability Assessment: Forced Degradation Studies

This protocol describes a typical forced degradation study.

  • Sample Preparation: Stock solutions of this compound are prepared in a suitable solvent. For solid-state thermal and photolytic studies, the neat compound is used.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is diluted with 0.1 M HCl and incubated at 60 °C.

    • Basic Hydrolysis: The stock solution is diluted with 0.1 M NaOH and incubated at 60 °C.

    • Oxidative Degradation: The stock solution is treated with 3% H₂O₂ at room temperature.

    • Thermal Degradation: The solid compound is placed in a temperature-controlled oven at 80 °C.

    • Photolytic Degradation: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Time Points: Samples are collected at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis: At each time point, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

  • Data Interpretation: The percentage of degradation is calculated relative to the initial concentration. The structures of major degradation products can be elucidated using techniques such as LC-MS/MS.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_sample Add excess compound to solvent start->prep_sample agitate Agitate at constant temperature (24h) prep_sample->agitate filter_sample Filter supernatant agitate->filter_sample quantify Quantify by HPLC filter_sample->quantify end Solubility Data quantify->end

Caption: Experimental workflow for thermodynamic solubility determination.

Stability_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (80°C, solid) start->thermal photo Photolytic Stress (ICH Q1B) start->photo sample_collection Sample at Time Points (0, 4, 8, 12, 24h) acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection analysis Analyze by Stability-Indicating HPLC Method sample_collection->analysis end Stability Profile & Degradation Pathways analysis->end

The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents across a wide range of diseases.[1][2][3] This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to empower further research and development in this exciting field.

Key Therapeutic Targets and Corresponding Pyrazole-Based Drugs

Pyrazole derivatives have demonstrated a remarkable ability to interact with a variety of biological targets, leading to their use as anti-inflammatory, anti-cancer, and vasodilatory agents, among other applications.[4][5][6] This section details the primary targets of several prominent pyrazole-based drugs.

Cyclooxygenase-2 (COX-2) - Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[3][7] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[3][7]

Quantitative Data: COX-2 Inhibition by Celecoxib and Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib39.84.788.3[9]
Celecoxib>100053>18.8[10]
PC-406>100008.9>1123.6[9]
PC-40727.51.914.4[9]
Compound VIIa1950029067.2[11]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Cyclooxygenase-2) Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Janus Kinase (JAK) 1 and 2 - Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases, specifically JAK1 and JAK2.[1][12] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2][13] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[13]

Quantitative Data: JAK Inhibition by Ruxolitinib

TargetIC50 (nM)Assay TypeReference
JAK13.3Cell-free kinase assay[12]
JAK22.8Cell-free kinase assay[12]
JAK3428Cell-free kinase assay[12]
TYK219Cell-free kinase assay[12]

Signaling Pathway: JAK-STAT Signaling Cascade

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene_Expression Gene Expression (Cell Proliferation, Inflammation) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

20S Proteasome - Bortezomib

Bortezomib is a proteasome inhibitor that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome in mammalian cells.[14][15] The ubiquitin-proteasome pathway is a critical cellular process for the degradation of ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cell death.[15][16] This mechanism is particularly effective in cancers with high rates of protein turnover, such as multiple myeloma.[15]

Quantitative Data: Proteasome Inhibition by Bortezomib

ParameterValueCell Line(s)Reference
Ki (20S proteasome)0.6 nMCell-free[17]
IC50 (Cell Viability, 48h)17.46 nMEla-1 (Feline injection site sarcoma)[18]
IC50 (Cell Viability, 48h)19.48 nMHamilton (Feline injection site sarcoma)[18]
IC50 (Cell Viability, 48h)21.38 nMKaiser (Feline injection site sarcoma)[18]

Signaling Pathway: Ubiquitin-Proteasome Pathway

Ubiquitin_Proteasome_Pathway Target_Protein Target Protein (e.g., misfolded proteins, IκB) Ubiquitination Ubiquitination (E1, E2, E3 ligases) Target_Protein->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated Protein Ubiquitination->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycling Ubiquitin Recycling Degradation->Recycling Recycling->Ubiquitin Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: Bortezomib inhibits the ubiquitin-proteasome pathway.

Phosphodiesterase Type 5 (PDE5) - Sildenafil

Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[4][19] PDE5 is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP.[19] By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased cGMP levels, smooth muscle relaxation, and vasodilation.[20][21]

Quantitative Data: PDE5 Inhibition by Sildenafil

ParameterValue (nM)Assay TypeReference
IC503.4Partially purified rat MPA PDE5[22]
IC503.5 - 8.5Varies by laboratory and assay conditions[23]
IC50~3.5 - 4.2In vitro PDE5 Inhibition Assay[24]

Signaling Pathway: cGMP Signaling in Smooth Muscle Relaxation

cGMP_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion of GTP GTP GTP GMP 5'-GMP cGMP->GMP Degradation by PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5 PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil enhances cGMP signaling by inhibiting PDE5.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section provides methodologies for key assays used to characterize the activity of pyrazole compounds against their respective targets.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

COX2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant COX-2 enzyme - Arachidonic acid (substrate) - Test compound dilutions - Assay buffer Start->Prepare_Reagents Incubate_Enzyme Pre-incubate COX-2 enzyme with test compound or vehicle Prepare_Reagents->Incubate_Enzyme Initiate_Reaction Initiate reaction by adding arachidonic acid Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with HCl) Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify Prostaglandin E2 (PGE2) production using ELISA or LC-MS/MS Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 value by plotting % inhibition vs. compound concentration Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro COX-2 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid in assay buffer.

  • Enzyme Incubation: In a microplate, add the COX-2 enzyme to each well, followed by the test compound at various concentrations or vehicle control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as 1N HCl.

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro JAK Kinase Assay

Objective: To determine the IC50 of a test compound against JAK1 and JAK2.

JAK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant JAK1 or JAK2 enzyme - Peptide substrate (e.g., STAT-derived peptide) - ATP - Test compound dilutions - Kinase buffer Start->Prepare_Reagents Incubate_Kinase Incubate JAK enzyme, peptide substrate, and test compound or vehicle Prepare_Reagents->Incubate_Kinase Initiate_Reaction Initiate reaction by adding ATP Incubate_Kinase->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using HTRF, luminescence, or radioactivity) Incubate_Reaction->Detect_Phosphorylation Calculate_IC50 Calculate IC50 value by plotting % inhibition vs. compound concentration Detect_Phosphorylation->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro JAK kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of recombinant JAK1 or JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated STAT-derived peptide), and ATP in kinase assay buffer.

  • Kinase Reaction: In a microplate, combine the JAK enzyme, peptide substrate, and the test compound at various concentrations or vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be achieved using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), a luminescence-based assay that measures the amount of ATP remaining, or a radioactivity-based assay using [γ-³²P]ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.[25]

In Vitro Proteasome Activity Assay

Objective: To determine the inhibitory effect of a test compound on the chymotrypsin-like activity of the 20S proteasome.

Proteasome_Assay_Workflow Start Start Prepare_Lysates Prepare cell lysates or use purified 20S proteasome Start->Prepare_Lysates Incubate_Proteasome Incubate cell lysate/purified proteasome with test compound or vehicle Prepare_Lysates->Incubate_Proteasome Prepare_Reagents Prepare Reagents: - Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) - Test compound dilutions - Assay buffer Prepare_Reagents->Incubate_Proteasome Initiate_Reaction Add fluorogenic substrate Incubate_Proteasome->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically at appropriate excitation/emission wavelengths Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Determine the rate of substrate cleavage and calculate % inhibition Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for an in vitro proteasome activity assay.

Methodology:

  • Proteasome Source: Use either purified 20S proteasome or cell lysates containing active proteasomes.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) in assay buffer.

  • Incubation: In a black microplate, add the proteasome source and the test compound at various concentrations or vehicle control. Incubate for a defined period at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound. Calculate the percentage of proteasome inhibition relative to the vehicle control and determine the IC50 value.[26]

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC50 of a test compound against PDE5.

PDE5_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PDE5 enzyme - [3H]-cGMP (substrate) - Test compound dilutions - Assay buffer Start->Prepare_Reagents Incubate_Enzyme Incubate PDE5 enzyme with test compound or vehicle Prepare_Reagents->Incubate_Enzyme Initiate_Reaction Add [3H]-cGMP to initiate the reaction Incubate_Enzyme->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction (e.g., by boiling) Incubate_Reaction->Stop_Reaction Convert_GMP Add snake venom nucleotidase to convert [3H]-5'-GMP to [3H]-guanosine Stop_Reaction->Convert_GMP Separate_Products Separate [3H]-guanosine from unreacted [3H]-cGMP using ion-exchange chromatography Convert_GMP->Separate_Products Quantify_Radioactivity Quantify radioactivity of [3H]-guanosine using scintillation counting Separate_Products->Quantify_Radioactivity Calculate_IC50 Calculate IC50 value Quantify_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a radioactive PDE5 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of recombinant PDE5 enzyme and [³H]-cGMP in assay buffer.

  • Enzyme Incubation: In a reaction tube, incubate the PDE5 enzyme with the test compound at various concentrations or vehicle control.

  • Reaction Initiation: Add [³H]-cGMP to start the reaction.

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by boiling the tubes.

  • Nucleotidase Treatment: Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

  • Separation: Separate the resulting [³H]-guanosine from the unreacted [³H]-cGMP using an ion-exchange resin column.

  • Quantification: Elute the [³H]-guanosine and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration and determine the IC50 value.[24][27]

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by pyrazole-containing compounds underscores the immense potential of this heterocyclic core. This guide has provided a detailed overview of some of the most significant therapeutic targets, along with the quantitative data and experimental methodologies necessary for their investigation. By leveraging this information and the provided visual aids, researchers can accelerate their efforts in developing the next generation of innovative pyrazole-based medicines.

References

The Advent of the Pyrazole Ring: A Technical Guide to its Discovery and Foundational Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical milestones and seminal synthetic routes that unlocked the vast potential of pyrazole chemistry for researchers, scientists, and drug development professionals.

This technical guide illuminates the discovery and rich history of pyrazole synthesis, providing a comprehensive overview of the foundational methodologies that continue to underpin modern heterocyclic chemistry. From the pioneering work of Ludwig Knorr to contemporary multicomponent strategies, this document offers detailed experimental protocols, comparative quantitative data, and logical visualizations to serve as an essential resource for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: The Dawn of Pyrazole Chemistry

The story of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, begins in the late 19th century. The German chemist Ludwig Knorr is credited with coining the term "pyrazole" in 1883 while investigating the reaction of ethyl acetoacetate with phenylhydrazine. This reaction, which led to the synthesis of the first substituted pyrazole (a pyrazolone), marked a pivotal moment in heterocyclic chemistry. A few years later, in 1889, Edward Buchner achieved the first synthesis of the unsubstituted parent pyrazole ring.

Another significant early contribution came from the German chemist Hans von Pechmann , who in 1898 developed a method for synthesizing pyrazoles from acetylenes and diazomethane, a reaction now known as the Pechmann pyrazole synthesis. These foundational discoveries laid the groundwork for the explosion of research into pyrazole chemistry, which continues to this day due to the broad spectrum of biological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, analgesic, and anticancer properties.

Core Synthetic Methodologies: A Practical Guide

The classical methods for pyrazole synthesis remain highly relevant and are routinely employed in modern research and development. This section provides detailed experimental protocols for the most significant of these foundational reactions.

The Knorr Pyrazole Synthesis

The Knorr synthesis is the most traditional and widely used method for constructing the pyrazole ring. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.

  • Reactants:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

    • Diethyl ether

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate to phenylhydrazine. Note that this addition is exothermic.

    • Heat the reaction mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

  • Reactants:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water (10 mL)

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid to the mixture.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the ketoester is consumed, add water to the hot reaction mixture with stirring.

    • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine, which proceeds through a pyrazoline intermediate that is subsequently oxidized to the aromatic pyrazole.

  • Reactants:

    • α,β-Unsaturated carbonyl compound (e.g., chalcone derivative) (0.001 mol)

    • Hydrazine hydrate (88%) (0.002 mol)

    • Absolute ethanol (15 mL)

  • Procedure:

    • A mixture of the α,β-unsaturated carbonyl compound and hydrazine hydrate in absolute ethanol is refluxed for 4-5 hours.

    • The mixture is then concentrated to half its volume and left to cool, allowing the product to precipitate.

    • The precipitate is collected by filtration and dried.

1,3-Dipolar Cycloaddition

This modern and highly regioselective method involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne or an alkyne surrogate.

  • Reactants:

    • α-Bromocinnamaldehyde (3 mmol)

    • Hydrazonyl chloride (3 mmol)

    • Triethylamine (3.3 mmol)

    • Dry chloroform or dichloromethane (10 mL)

  • Procedure:

    • In a suitable flask, dissolve the α-bromocinnamaldehyde and the hydrazonyl chloride in dry chloroform or dichloromethane.

    • To this solution, add triethylamine.

    • Stir the reaction mixture at room temperature.

    • Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 7-10 hours.

Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a one-pot fashion.

  • Reactants:

    • Enaminone (10 mmol)

    • Benzaldehyde (10 mmol)

    • Hydrazine dihydrochloride

    • Ammonium acetate (1 g)

    • Water (20 mL)

  • Procedure:

    • To a suspension of hydrazine dihydrochloride and ammonium acetate in water, add the enaminone and benzaldehyde.

    • The resulting mixture is refluxed for 1 hour and then allowed to cool to room temperature.

    • The precipitated product is collected by filtration and can be recrystallized from ethanol.

Quantitative Data Summary

The following tables provide a comparative overview of yields and regioselectivity for various pyrazole synthesis methods, offering valuable insights for reaction optimization and planning.

Table 1: Comparison of Pyrazole Synthesis Methods

Synthesis MethodStarting MaterialsTypical ConditionsYield RangeAdvantages & Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often requires heating (reflux)Good to excellent (often >75%)Readily available starting materials, simple procedure. Potential for regioisomer formation with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated carbonyl (e.g., chalcone), HydrazineOften a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times.Moderate to good (60-90%)Access to a wide variety of substituted pyrazoles. May require an additional oxidation step, longer reaction times.
1,3-Dipolar Cycloaddition 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne)Often proceeds at room temperature, can be base-mediated.Good to excellent (

An In-depth Technical Guide to the Safety and Handling of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride (CAS No: 693773-78-3), a heterocyclic ketone of interest in chemical synthesis and drug discovery. The information presented herein is intended to support laboratory safety and proper use of this compound by trained professionals.

Chemical and Physical Properties

This compound is a solid organic compound. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.57 g/mol [1]
Appearance Solid
Purity ≥95%[2]
Synonyms 5-acetyl-1H-pyrazole hydrochloride, 1-(1H-Pyrazol-5-yl)ethanone hydrochloride[1]

Safety and Hazard Information

Comprehensive safety data is crucial when handling any chemical substance. The following tables summarize the GHS classification and precautionary measures for this compound and related pyrazole derivatives.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2]
Acute Toxicity, Oral4H302: Harmful if swallowed[3]

Note: The GHS classification is based on data for this compound and closely related pyrazole derivatives. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

GHS Pictograms and Signal Word

Pictogram:

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Start Handling Procedure ppe_check Wear appropriate PPE start->ppe_check gloves Chemical-resistant gloves (e.g., nitrile) ppe_check->gloves eyewear Safety glasses with side-shields or goggles ppe_check->eyewear lab_coat Lab coat ppe_check->lab_coat respirator Use a respirator if ventilation is inadequate or dust is generated ppe_check->respirator handling Handle in a well-ventilated area or chemical fume hood gloves->handling eyewear->handling lab_coat->handling respirator->handling end Complete Handling handling->end Biological_Activity cluster_bio General Biological Activities of the Pyrazole Scaffold cluster_activities Pharmacological Activities cluster_targets Potential Molecular Targets pyrazole Pyrazole Core anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory leads to analgesic Analgesic pyrazole->analgesic leads to antimicrobial Antimicrobial pyrazole->antimicrobial leads to anticonvulsant Anticonvulsant pyrazole->anticonvulsant leads to anticancer Anticancer pyrazole->anticancer leads to enzymes Enzymes (e.g., COX, Kinases) anti_inflammatory->enzymes receptors Receptors analgesic->receptors ion_channels Ion Channels anticonvulsant->ion_channels anticancer->enzymes

References

Methodological & Application

Application Notes and Protocol: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. The target compound, 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, is a self-reactive chemical classified with the hazard statement H240: Heating may cause an explosion[1]. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All operations should be conducted within a chemical fume hood.

Application Notes

This compound (CAS No: 175277-40-4) is a heterocyclic ketone that serves as a valuable building block and intermediate in synthetic organic chemistry and medicinal chemistry[2]. The pyrazole motif is a core structure in many pharmacologically active compounds. This molecule provides a key scaffold for derivatization at the pyrazole nitrogen or for further reactions involving the acetyl group, enabling the synthesis of more complex molecules for drug discovery and materials science.

The synthesis of the pyrazole core is most commonly achieved via the Knorr pyrazole synthesis or related cyclocondensation reactions[3]. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative[4][5]. The following protocol describes a representative two-part procedure: first, the synthesis of the 1-(1H-pyrazol-5-yl)ethan-1-one free base via a cyclocondensation reaction, followed by its conversion to the corresponding hydrochloride salt.

Synthesis Protocol

Overall Reaction Scheme

The synthesis involves the cyclocondensation of a protected 1,3-dicarbonyl equivalent with hydrazine, followed by acidification to yield the target hydrochloride salt.

G Reaction Scheme: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one HCl cluster_reactants Reactants cluster_intermediate Intermediate (Free Base) cluster_product Final Product r1 1,1-Diethoxy-3-butanone r2 Hydrazine Sulfate i1 1-(1H-pyrazol-5-yl)ethan-1-one r1->i1  NaOH (aq) Heat p1 1-(1H-pyrazol-5-yl)ethan-1-one HCl i1->p1  HCl Solvent

Caption: General reaction pathway for the synthesis.

Experimental Workflow

The overall process from starting materials to the final purified product is outlined below.

G start Start: Prepare Reagent Solutions combine Combine Hydrazine Sulfate and NaOH Solution at 0-5 °C start->combine add_ketone Add 1,1-Diethoxy-3-butanone Dropwise at <15 °C combine->add_ketone react Stir at Room Temperature (Monitor by TLC) add_ketone->react workup Work-up: Dilute with Water & Extract with Ether react->workup dry Dry Organic Layers (Anhydrous Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Free Base (Column Chromatography) concentrate->purify form_salt Dissolve Purified Base in Ether Add HCl Solution purify->form_salt isolate Filter Precipitate form_salt->isolate final_dry Dry Final Product Under Vacuum isolate->final_dry

Caption: Experimental workflow for the synthesis protocol.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Hydrazine sulfate130.126.51 g50.01.0
Sodium hydroxide40.004.00 g100.02.0
1,1-Diethoxy-3-butanone146.197.31 g50.01.0
Diethyl ether-~400 mL--
Ethyl acetate-As needed--
Hexanes-As needed--
Anhydrous Na₂SO₄-As needed--
2M HCl in Et₂O-~30 mL~60.01.2
Water (deionized)-~500 mL--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Büchner funnel and filter flask

  • Vacuum oven

Experimental Procedure

Part A: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one (Free Base)

This procedure is adapted from a standard method for pyrazole synthesis from a dicarbonyl equivalent and hydrazine sulfate[6].

  • In the 500 mL three-neck flask, dissolve 4.00 g (100.0 mmol) of sodium hydroxide in 200 mL of water.

  • Equip the flask with a stirrer, thermometer, and dropping funnel. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 6.51 g (50.0 mmol) of hydrazine sulfate to the cold NaOH solution with vigorous stirring. Ensure the temperature remains below 10 °C.

  • Once the hydrazine sulfate has dissolved, add 7.31 g (50.0 mmol) of 1,1-diethoxy-3-butanone to the dropping funnel.

  • Add the ketone dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at approximately 15 °C[6].

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Dilute the reaction mixture with 100 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (4 x 75 mL).

  • Combine the organic extracts, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(1H-pyrazol-5-yl)ethan-1-one.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Part B: Formation of this compound

  • Dissolve the purified pyrazole free base from Part A in a minimal amount of anhydrous diethyl ether (~100 mL).

  • Cool the solution in an ice bath.

  • Slowly add ~30 mL of a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl.

  • Dry the white solid under vacuum at a low temperature (<40 °C) to a constant weight.

Characterization and Data

ParameterExpected ResultReference
Appearance Off-white to white solid[1]
Yield 60-75% (Representative)-
Melting Point 154 - 158 °C[1]
Molecular Formula C₅H₇ClN₂O[4]
Molecular Weight 146.57 g/mol [4]

Safety Precautions

  • Explosion Hazard: The product is a self-reactive chemical. Heating may cause an explosion[1]. Avoid heating the solid material, especially during drying. Dry at low temperatures under vacuum.

  • Handling: Always handle the substance in a well-ventilated chemical fume hood[7]. Avoid creating dust.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves[1].

  • In case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing[8].

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Evacuate the area and fight the fire remotely due to the risk of explosion[1].

References

Application Notes: Mechanism and Protocols for Pyrazole Synthesis via Dicarbonyl Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry for preparing substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2] First described by Ludwig Knorr in 1883, this cyclocondensation reaction is highly valued in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a vast number of biologically active compounds.[1][2] The method's versatility allows for diverse substituent introductions, making it a vital tool for creating compound libraries for drug discovery.[1]

General Reaction Mechanism

The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[2][3][4] The reaction proceeds through a well-defined sequence of steps:

  • Initial Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and results in the formation of a carbinolamine intermediate.

  • Dehydration to Hydrazone: The carbinolamine intermediate quickly loses a molecule of water to form a more stable hydrazone intermediate.[1][2][5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This key step forms a five-membered heterocyclic ring, a hydroxylated pyrazoline intermediate (a cyclic hemiaminal).[6]

  • Final Dehydration: The cyclic intermediate undergoes a final dehydration step, losing another molecule of water to form a stable, aromatic pyrazole ring.[2][5] This final step is often irreversible and drives the reaction to completion.

Regioselectivity

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][7][8] The outcome is influenced by:

  • Steric Factors: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Factors: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack. For instance, a trifluoromethyl ketone is more reactive than an ordinary ketone.[6]

  • Reaction Conditions: The pH and choice of catalyst can also influence the ratio of the resulting isomers.[2]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Hemiaminal Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H₂O) Workflow A 1. Mix Reactants (1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst) B 2. Reaction (Stir at RT or Reflux) A->B C 3. Monitor Progress (TLC) B->C C->B Reaction Incomplete D 4. Isolate Crude Product (Cooling, Filtration, or Solvent Evaporation) C->D Reaction Complete E 5. Purify Product (Recrystallization or Column Chromatography) D->E F 6. Characterize (NMR, MS, m.p.) E->F

References

Application Notes and Protocols for 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride as a versatile chemical intermediate in the synthesis of bioactive molecules, particularly in the fields of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in numerous pharmaceuticals, known for a wide range of biological activities including anti-inflammatory and kinase inhibitory effects.[1] This document outlines key synthetic transformations of the title compound, focusing on the formation of enaminones and chalcone derivatives, which serve as crucial precursors for the synthesis of pyrazolo[1,5-a]pyrimidines and other complex heterocyclic systems.

Chemical Properties

PropertyValueReference
CAS Number 693773-78-3
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.58 g/mol
Appearance Off-white to yellow solid
Purity ≥95%

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Enaminone Formation

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant potential as protein kinase inhibitors, making them attractive targets in cancer therapy research.[2] A common and efficient route to these molecules involves the initial reaction of a 5-acetylpyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate. This intermediate can then undergo cyclocondensation with a suitable amine, such as 5-aminopyrazole, to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.[3]

Experimental Protocol: Synthesis of (E)-3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one

This protocol describes the synthesis of the key enaminone intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Triethylamine (Et₃N)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure (E)-3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, 1H), 7.60 (d, 1H), 6.40 (d, 1H), 5.70 (d, 1H), 3.10 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 155.0, 150.0, 140.0, 108.0, 92.0, 45.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₈H₁₁N₃O: 166.09, found 166.1.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

G start 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride neutralization Neutralization with Et3N start->neutralization enaminone_formation Reaction with DMF-DMA in Toluene (Reflux) neutralization->enaminone_formation enaminone (E)-3-(dimethylamino)-1-(1H-pyrazol-5-yl)prop-2-en-1-one enaminone_formation->enaminone cyclization Cyclocondensation with 5-aminopyrazole derivative in Acetic Acid (Reflux) enaminone->cyclization purification Purification (Column Chromatography) cyclization->purification product Substituted Pyrazolo[1,5-a]pyrimidine purification->product

Figure 1. Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Application 2: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as important precursors for the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines.[4] Pyrazole-containing chalcones have demonstrated a range of biological activities. The Claisen-Schmidt condensation of 1-(1H-pyrazol-5-yl)ethan-1-one with an appropriate aromatic aldehyde provides a direct route to these valuable intermediates.[5]

Experimental Protocol: Synthesis of (E)-1-(1H-pyrazol-5-yl)-3-(phenyl)prop-2-en-1-one

This protocol describes a general procedure for the synthesis of a pyrazole-based chalcone.

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehydes)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for neutralization)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.

  • Add benzaldehyde (1.1 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours, often indicated by the formation of a precipitate.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Expected Yield: 60-75%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.4 (m, 7H, Ar-H and pyrazole-H), 7.80 (d, 1H, J=15.6 Hz), 7.50 (d, 1H, J=15.6 Hz), 6.50 (d, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 188.0, 152.0, 145.0, 140.0, 135.0, 130.0, 129.0, 128.5, 122.0, 109.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₀N₂O: 199.08, found 199.1.

Logical Relationship: Chalcone as a Precursor

G start 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride condensation Claisen-Schmidt Condensation (NaOH, Ethanol) start->condensation aldehyde Aromatic Aldehyde aldehyde->condensation chalcone Pyrazole-based Chalcone condensation->chalcone cyclization Reaction with Hydrazine or Hydrazine derivatives chalcone->cyclization pyrazoline Pyrazoline derivative cyclization->pyrazoline oxidation Oxidation pyrazoline->oxidation substituted_pyrazole Substituted Pyrazole oxidation->substituted_pyrazole G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor ras Ras receptor->ras raf Raf (e.g., B-Raf) ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors proliferation Cell Proliferation, Survival, Angiogenesis transcription_factors->proliferation inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->receptor Inhibition inhibitor->raf Inhibition

References

Applications of Pyrazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically significant drugs. The structural versatility of the pyrazole ring allows for a wide range of substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This document provides detailed application notes on the diverse therapeutic applications of pyrazole derivatives and protocols for their synthesis and biological evaluation.

I. Anticancer Applications

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[1][2] They have been shown to inhibit numerous protein kinases, enzymes, and signaling pathways implicated in cancer progression.[3][4]

Application Note: Pyrazole Derivatives as Kinase Inhibitors

Many pyrazole-containing compounds act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), which are often dysregulated in cancer.[2][3] For instance, some pyrazole derivatives have shown significant inhibitory activity against EGFR, a key target in non-small cell lung cancer and other solid tumors.[5]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 37MCF-75.21[1]
Compound 59HepG22[1]
Compound 161aA-5494.91[6]
Compound 161bA-5493.22[6]
Compound 163 (HepG-2)HepG-212.22[6]
Compound 163 (HCT-116)HCT-11614.16[6]
Compound 163 (MCF-7)MCF-714.64[6]
Pyrazole-naphthalene 5jMCF-72.78[7]
Indole-pyrazole 33CDK20.074[8]
Indole-pyrazole 34CDK20.095[8]
Pyrazolo[4,3-c]pyridine 41MCF-71.937 (µg/mL)[8]
Pyrazolo[4,3-c]pyridine 42HCT-1162.914 (µg/mL)[8]
Ferrocene-pyrazole 47cHCT-1163.12[9]
Pyrazole-chalcone 6bHNO-9710.5[10]
Pyrazole-chalcone 6dHNO-9710[10]
Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), using the MTT assay.

Materials:

  • Pyrazole derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[11]

Workflow for Anticancer Activity Evaluation

G Workflow for In Vitro Anticancer Activity Evaluation start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with pyrazole derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Dissolve formazan with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis end End data_analysis->end

Workflow for In Vitro Anticancer Activity Evaluation

II. Anti-inflammatory Applications

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most prominent example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[12][13] By selectively targeting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[14]

Application Note: Selective COX-2 Inhibition

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[12] The diaryl-substituted pyrazole scaffold is a key structural feature for this selective inhibition.[12]

Quantitative Data: COX-2 Inhibitory Activity

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[12]
Rofecoxib>10000.018>55,555[12]
Valdecoxib1500.00530,000[12]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the COX-2 inhibitory activity of pyrazole derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX cofactor

  • COX probe

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Test pyrazole derivatives

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, and probe in the assay buffer.

  • Inhibitor Addition: Add the test pyrazole derivatives at various concentrations to the wells of the 96-well plate. Include a positive control (Celecoxib) and a no-inhibitor control.

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[15][16]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[15]

Signaling Pathway of COX-2 Inhibition

G Mechanism of COX-2 Inhibition by Pyrazole Derivatives AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Mechanism of COX-2 Inhibition

III. Antimicrobial Applications

Pyrazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[17] Their mechanism of action can vary, and they represent a promising scaffold for the development of new antimicrobial agents to combat drug-resistant infections.

Application Note: Broad-Spectrum Antimicrobial Activity

Several pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, certain pyrazole derivatives containing an imidazothiadiazole moiety have exhibited strong antibacterial activity, even against multi-drug resistant strains.[18]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25[18]
Compound 23hMulti-drug resistant bacteria0.25[18]
Compound 3Escherichia coli0.25[19]
Compound 4Streptococcus epidermidis0.25[19]
Compound 2Aspergillus niger1[19]
Hydrazone 21aAspergillus niger2.9-7.8[16]
Hydrazone 21aBacteria62.5-125[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains.

Materials:

  • Pyrazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole derivatives in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Neurological Applications

Pyrazole derivatives have shown potential in the treatment of various neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's.[11][20] They have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and as antagonists of cannabinoid receptors.[21]

Application Note: Pyrazole Derivatives in Neurodegenerative Diseases

In the context of Alzheimer's disease, pyrazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[21] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's. Additionally, some pyrazole derivatives have shown neuroprotective effects by reducing amyloid-beta plaque formation and oxidative stress.[21][22]

V. Other Therapeutic Applications

The versatility of the pyrazole scaffold extends to other therapeutic areas, including the treatment of erectile dysfunction.

Application Note: Sildenafil - A Pyrazole-Based PDE5 Inhibitor

Sildenafil, a well-known drug for erectile dysfunction, is a pyrazole derivative.[23][24] It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[25][26]

Signaling Pathway of PDE5 Inhibition

G Mechanism of PDE5 Inhibition by Sildenafil NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP degrades Erection Erection Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Mechanism of PDE5 Inhibition

VI. Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is well-established, with several classical and modern methods available.

Experimental Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis is a widely used method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Ethanol or acetic acid (solvent)

  • Acid catalyst (optional)

Procedure:

  • Reactant Mixing: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Hydrazine Addition: Slowly add the hydrazine derivative to the solution. The reaction can be exothermic.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: The crude pyrazole derivative can be purified by recrystallization or column chromatography.

General Workflow for Knorr Pyrazole Synthesis

G General Workflow for Knorr Pyrazole Synthesis start Start dissolve Dissolve 1,3-dicarbonyl compound in solvent start->dissolve add_hydrazine Add hydrazine derivative dissolve->add_hydrazine reflux Heat mixture to reflux add_hydrazine->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool and perform work-up monitor->workup Reaction complete purify Purify the pyrazole derivative workup->purify end End purify->end

Workflow for Knorr Pyrazole Synthesis

Conclusion

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with a wide array of applications spanning from anticancer and anti-inflammatory to antimicrobial and neurological therapies. The continued exploration of novel pyrazole-based compounds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the development of new and improved therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the well-established Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole ring system.

Introduction

Pyrazole-containing compounds are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The following protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps: the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by the formation of the hydrochloride salt.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Salt Formation reagent1 1,1-Dimethoxy-2,4-pentanedione intermediate 1-(1H-Pyrazol-5-yl)ethan-1-one reagent1->intermediate Ethanol, Reflux reagent2 Hydrazine Hydrate reagent2->intermediate product 1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride intermediate->product Diethyl Ether reagent3 Hydrochloric Acid reagent3->product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-(1H-Pyrazol-5-yl)ethan-1-one

This procedure is adapted from the general principles of the Knorr pyrazole synthesis, similar to the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.[1][2][3][4][5] An unsymmetrical diketone precursor, 1,1-dimethoxy-2,4-pentanedione, is proposed to achieve the desired regioselectivity for the 5-acetylpyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Dimethoxy-2,4-pentanedione146.1614.6 g0.1
Hydrazine hydrate (~64% N₂H₄)50.065.0 g~0.1
Ethanol (absolute)-100 mL-
Diethyl ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.6 g (0.1 mol) of 1,1-dimethoxy-2,4-pentanedione in 100 mL of absolute ethanol.

  • With gentle stirring, slowly add 5.0 g (~0.1 mol) of hydrazine hydrate to the solution at room temperature. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in diethyl ether and wash with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1H-pyrazol-5-yl)ethan-1-one.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a solid.

Part 2: Preparation of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
1-(1H-Pyrazol-5-yl)ethan-1-one110.1111.0 g (0.1 mol)
Diethyl ether (anhydrous)-100 mL
Hydrochloric acid (ethanolic solution or gas)36.46To pH ~2

Procedure:

  • Dissolve 11.0 g (0.1 mol) of purified 1-(1H-pyrazol-5-yl)ethan-1-one in 100 mL of anhydrous diethyl ether in a flask.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrochloric acid in ethanol or bubble dry hydrogen chloride gas through the solution with stirring until the pH of the solution is approximately 2.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the final this compound.

Data Presentation

Expected Yield and Physicochemical Properties:

CompoundFormYield (%)Melting Point (°C)
1-(1H-Pyrazol-5-yl)ethan-1-oneSolid70-85Not readily available
This compoundWhite Solid>90 (from free base)Not readily available

Expected Spectroscopic Data:

The following are predicted 1H and 13C NMR chemical shifts based on known data for pyrazole and related structures.[6][7] Actual experimental values should be determined for the synthesized compound.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
1-(1H-Pyrazol-5-yl)ethan-1-one ~2.5 (s, 3H, -CH₃), ~6.5 (d, 1H, pyrazole-H), ~7.6 (d, 1H, pyrazole-H), ~12.0 (br s, 1H, NH)~26 (-CH₃), ~110 (pyrazole-CH), ~130 (pyrazole-CH), ~145 (pyrazole-C), ~190 (C=O)
This compound Shifts are expected to be slightly downfield compared to the free base due to protonation.Shifts are expected to be slightly downfield compared to the free base.

Logical Relationships in Synthesis

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Diketone 1,3-Dicarbonyl (e.g., 1,1-Dimethoxy-2,4-pentanedione) Cyclocondensation Knorr Pyrazole Synthesis (Cyclocondensation) Diketone->Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Cyclocondensation Freebase 1-(1H-Pyrazol-5-yl)ethan-1-one Cyclocondensation->Freebase Acidification Acidification with HCl Freebase->Acidification Product 1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride Acidification->Product

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Application Notes and Protocols for the Purification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. Their synthesis often results in a mixture of the target compound, unreacted starting materials, regioisomers, and other byproducts.[1] Achieving high purity of the final pyrazole compound is paramount for its intended biological and chemical applications, ensuring safety, efficacy, and reproducibility in drug development and research.

This document provides detailed application notes and protocols for the most common and effective techniques for purifying pyrazole compounds. These methods include recrystallization, acid-base extraction, and column chromatography. Additionally, a standard protocol for assessing purity via High-Performance Liquid Chromatography (HPLC) is presented.

I. Purification Techniques Overview

The choice of purification method depends on several factors, including the physical state of the crude product (solid or oil), the nature and quantity of impurities, the polarity of the pyrazole derivative, and the desired final purity.

Technique Principle Best Suited For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Crystalline solids with moderate to high initial purity.Cost-effective, scalable, can yield very pure crystals.Not suitable for oils or amorphous solids, potential for low recovery.
Acid-Base Extraction Separation based on the acidic or basic nature of the pyrazole and impurities.Pyrazoles with accessible basic nitrogen atoms mixed with neutral or acidic impurities.Effective for removing acidic or neutral impurities, can handle large quantities.Requires the pyrazole to have a suitable pKa, involves multiple steps.
Column Chromatography Differential adsorption of components onto a stationary phase.Complex mixtures, separation of isomers, and purification of non-crystalline compounds.High resolution, applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.

II. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method for purifying crystalline pyrazole compounds when a suitable single solvent is identified.

Objective: To purify a solid pyrazole derivative by crystallization from a single solvent.

Materials:

  • Crude pyrazole compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, cyclohexane, or water)[2]

  • Erlenmeyer flask

  • Hot plate or water bath

  • Filter paper

  • Buchner funnel and flask

  • Desiccator

Procedure:

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[2]

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the compound completely dissolves.[2] Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals on the filter paper, in a desiccator, or in a vacuum oven.[2]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization. It involves a "good" solvent in which the pyrazole is soluble and a "poor" solvent in which it is sparingly soluble.[3]

Objective: To purify a solid pyrazole derivative using a binary solvent system.

Materials:

  • Crude pyrazole derivative

  • A "good" solvent (e.g., ethanol, acetone)[3]

  • A "poor" solvent (e.g., water, hexane)[3]

  • Erlenmeyer flask

  • Hot plate

Procedure:

  • Dissolution: In a flask, dissolve the crude pyrazole derivative in a minimal amount of the hot "good" solvent.[3]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[4]

  • Re-dissolution: If excess "poor" solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil, try reheating the solution and adding more of the "good" solvent to lower the saturation point.[2] Ensure slow cooling.[2]

  • Low Yield: Use the minimum amount of hot solvent necessary for dissolution.[2] Ensure the solution is thoroughly cooled before filtration.

  • Colored Impurities: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce the yield.

Protocol 3: Acid-Base Extraction

This technique is effective for separating basic pyrazole compounds from neutral or acidic impurities.

Objective: To purify a pyrazole compound by exploiting its basic properties.

Materials:

  • Crude pyrazole mixture

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution. The basic pyrazole will be protonated and move to the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the two layers. The organic layer can be washed, dried, and evaporated to isolate neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add an aqueous base to neutralize the acid and deprotonate the pyrazole, causing it to precipitate.

  • Isolation: If the pyrazole precipitates as a solid, it can be collected by filtration. If it separates as an oil, it should be extracted back into an organic solvent.

  • Final Purification: The recovered pyrazole can be further purified by recrystallization or column chromatography.

Protocol 4: Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying a wide range of pyrazole derivatives, including oils and complex mixtures.

Objective: To purify a pyrazole compound by separating it from impurities based on polarity.

Materials:

  • Crude pyrazole compound

  • Silica gel (or neutral alumina for basic compounds)[5]

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.[3] Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Pass the eluent through the column under positive pressure. The compounds will separate based on their affinity for the stationary phase.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Note on Basic Pyrazoles and Silica Gel: The basic nitrogen atoms in pyrazoles can interact strongly with the acidic silica gel, leading to poor separation and product loss.[5] To mitigate this, deactivate the silica gel by adding a small amount of triethylamine (~0.5-1%) to the eluent.[5] Alternatively, neutral alumina can be used as the stationary phase.[5]

III. Purity Analysis

Protocol 5: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of pyrazole compounds.[1]

Objective: To assess the purity of a pyrazole sample and identify potential impurities.

Materials and Reagents:

  • Pyrazole sample

  • Reference standard of the pyrazole compound

  • HPLC-grade acetonitrile and water[1]

  • HPLC-grade phosphoric acid or formic acid[1]

  • HPLC system with a suitable column (e.g., C18)

Chromatographic Conditions (Example for 3-Methylpyrazole):

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Varies depending on the specific pyrazole
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Mobile Phase A:B).[1]

    • Sample Solution: Prepare a solution of the pyrazole sample at the same concentration as the standard solution.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the standard. Purity is typically calculated based on the area percentage of the main peak.

Expected Results for Purity Analysis of 3,4-Dinitropyrazole:

Compound Retention Time (min) Resolution
3-Nitropyrazole~0.41 (relative)>1.5
3,4-Dinitropyrazole~1.20 (relative)>1.5
1,3-Dinitropyrazole~1.52 (relative)>1.5

Data adapted from a study on the purity analysis of 3,4-dinitropyrazole.[6]

IV. Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Pyrazole Derivative

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Single-Solvent Recrystallization (Ethanol)8599.575Effective for removing minor impurities.
Mixed-Solvent Recrystallization (Ethanol/Water)8599.280Good for compounds with moderate polarity.
Acid-Base Extraction followed by Recrystallization7099.065Ideal for removing neutral starting materials.
Flash Column Chromatography (Hexane/Ethyl Acetate)6098.550Necessary for separating regioisomers.

V. Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_solid Crude Solid Pyrazole dissolve Dissolve in Minimal Hot Solvent crude_solid->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Filter and Wash with Cold Solvent cool->filtrate dry Dry Crystals filtrate->dry pure_crystals Pure Pyrazole (>99%) dry->pure_crystals crude_mixture Crude Mixture (Oil or Solid) load Load onto Silica Gel Column crude_mixture->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine pure_compound Pure Pyrazole (>98%) combine->pure_compound

Caption: General workflows for pyrazole purification.

acid_base_extraction start Crude Mixture in Organic Solvent add_acid Extract with Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Organic aq_layer1 Aqueous Layer (Protonated Pyrazole) separate1->aq_layer1 Aqueous add_base Add Aqueous Base (e.g., NaOH) aq_layer1->add_base precipitate Precipitate/ Extract Pyrazole add_base->precipitate pure_pyrazole Pure Pyrazole precipitate->pure_pyrazole

Caption: Acid-base extraction for basic pyrazoles.

References

Application Notes and Protocols for the Analytical Characterization of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Physicochemical Characterization cluster_3 Data Analysis & Reporting Sample 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis (Purity & Assay) Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Data_Analysis Structure Elucidation, Purity Determination, Stability Assessment NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Thermal->Data_Analysis Report Comprehensive Certificate of Analysis Data_Analysis->Report

Analytical Characterization Workflow

Experimental Protocols & Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Acquisition time: 1.5 s

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Data Presentation:

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppm Assignment
Hypothetical Data
2.50 (s, 3H)-CH₃
6.80 (d, J=2.0 Hz, 1H)Pyrazole C4-H
7.90 (d, J=2.0 Hz, 1H)Pyrazole C3-H
13.50 (br s, 1H)Pyrazole N-H

Note: The chemical shifts are hypothetical and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer, typically coupled with a liquid chromatograph.

  • MS Acquisition Parameters (Typical for ESI-MS):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the free base. Analyze the fragmentation pattern to gain further structural insights.

Data Presentation:

Parameter Value
Molecular FormulaC₅H₆N₂O·HCl
Molecular Weight146.58 g/mol [1]
Free Base Molecular Weight110.11 g/mol
Observed [M+H]⁺e.g., 111.05
Key Fragmentation Ions (m/z)Hypothetical: e.g., 96, 68, 43
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be developed into a quantitative assay method.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary for the calibration curve.

  • Instrumentation: Use a reverse-phase HPLC system with a UV detector.

  • Chromatographic Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[2]

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance).

  • Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area. For assay, create a calibration curve using standards of known concentrations.

Data Presentation:

Parameter Result
Retention Time (t R)e.g., 3.5 min
Purity (by area %)e.g., ≥98.5%
Tailing Factore.g., 1.1
Theoretical Platese.g., >5000
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Acquisition Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: Assign the characteristic absorption bands to the corresponding functional groups.

Data Presentation:

Wavenumber (cm⁻¹) Assignment
Hypothetical Data
3100-3000N-H stretch (pyrazole ring)
2950-2850C-H stretch (methyl)
~1680C=O stretch (ketone)
1600-1500C=N and C=C stretch (pyrazole ring)[3]
~1450C-H bend (methyl)
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the compound.

Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Instrumentation: Use a simultaneous TGA-DSC instrument.

  • Acquisition Parameters (Typical):

    • Temperature Range: 25 °C to 400 °C

    • Heating Rate: 10 °C/min

    • Purge Gas: Nitrogen at 50 mL/min

  • Data Analysis: Determine the melting point from the DSC endotherm and the decomposition temperature from the onset of weight loss in the TGA curve.

Data Presentation:

Parameter Value
Melting Point (DSC)e.g., 150-155 °C
Onset of Decomposition (TGA)e.g., >200 °C
Weight Loss EventsDescribe any significant weight loss steps

Conclusion

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its structure, purity, and thermal properties. The protocols and data presentation formats outlined in these application notes serve as a robust framework for the quality control and documentation of this compound in a research and development setting.

References

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, have shown considerable promise in this area.[1][2][3] This document provides detailed protocols for the synthesis of potential antimicrobial agents using 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride as a key building block. This starting material offers a reactive ketone functional group attached to a pyrazole ring, making it an ideal precursor for generating diverse molecular libraries for antimicrobial screening.

The synthetic strategy outlined herein focuses on two well-established and versatile chemical transformations: the Claisen-Schmidt condensation to form pyrazolyl-chalcones and the subsequent cyclization to yield novel pyrazoline or pyrazole derivatives. Chalcones, characterized by an α,β-unsaturated ketone system, are known to be crucial intermediates in the synthesis of various heterocyclic compounds and possess intrinsic biological activities themselves.[1][4]

Proposed Synthetic Pathway

The following two-step reaction sequence describes a general method for synthesizing novel pyrazole-based heterocyclic compounds with potential antimicrobial activity, starting from this compound.

G reactant 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride chalcone Pyrazolyl-Chalcone Intermediate reactant->chalcone Step 1: Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH or KOH) aldehyde Substituted Aromatic Aldehyde (R-CHO) aldehyde->chalcone product Final Product: Pyrazolyl-Pyrazoline/Pyrazole chalcone->product Step 2: Cyclization Reaction (Acid or Base catalyst) hydrazine Hydrazine Derivative (e.g., NH2NH2·H2O) hydrazine->product

Caption: Proposed two-step synthesis of pyrazolyl-pyrazoline/pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolyl-Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 1-(1H-pyrazol-5-yl)ethan-1-one with a substituted aromatic aldehyde to yield a pyrazolyl-chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. If using the hydrochloride salt, add 1 equivalent of a non-nucleophilic base like triethylamine to liberate the free base and stir for 15 minutes.

  • Add the selected substituted aromatic aldehyde (1 equivalent) to the solution.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of NaOH (e.g., 40-60%) or KOH dropwise while stirring vigorously.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid to neutralize the excess base.

  • A precipitate of the chalcone product should form. If no precipitate forms, store the solution in a refrigerator overnight.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product thoroughly with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified pyrazolyl-chalcone.

Protocol 2: Synthesis of Pyrazolyl-Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of the synthesized pyrazolyl-chalcone with hydrazine hydrate to form a pyrazoline derivative.

Materials:

  • Pyrazolyl-chalcone (from Protocol 1)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the pyrazolyl-chalcone (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine if in ethanol) or acid (if using glacial acetic acid as the solvent).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid pyrazoline product will precipitate out.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolyl-pyrazoline derivative.

Antimicrobial Activity of Structurally Related Pyrazole Derivatives

While antimicrobial data for compounds synthesized directly from this compound is not available in the cited literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related pyrazole-based Schiff bases and other derivatives against various microbial strains. This data demonstrates the potential of this class of compounds as effective antimicrobial agents.

Compound TypeDerivative/SubstitutionS. aureus (Gram +) MIC (µg/mL)B. subtilis (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Reference
Pyrazole Schiff Base 4-((4-fluorobenzylidene)amino)...pyrazol-3(2H)-one12.5252550[5]
Pyrazole Schiff Base 4-((4-chlorobenzylidene)amino)...pyrazol-3(2H)-one6.2512.512.525[6]
Pyrazole Schiff Base 4-(((10-chloroanthracen-9-yl)methylene)amino)...pyrazol-3-one12.5-25-[7]
Pyrazolyl-1,3,4-Thiadiazine 4-(2-(p-tolyl)hydrazineylidene)...carbothiohydrazide62.5-125-62.5-125-[3]
Azopyrazole 1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl...]-ethanoneModerate Activity-Moderate Activity-[8]

Note: The specific structures in the table are complex; the "Derivative/Substitution" column provides a simplified description. Please refer to the cited literature for full chemical names and structures.

Visualization of Workflows

General Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to biological evaluation for the development of new antimicrobial agents based on the pyrazole scaffold.

G A Scaffold Selection (Pyrazole Core) B Design & Synthesize Derivative Library A->B C In Vitro Screening (Antibacterial & Antifungal) B->C D Identify 'Hit' Compounds (Active Molecules) C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Redesign F Lead Optimization E->F G Preclinical Development F->G

References

Application Notes and Protocols: Pyrazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion of metallic materials is a pervasive issue causing significant economic losses and safety concerns across various industries.[1][2] The use of organic corrosion inhibitors is one of the most effective methods for protecting metals, especially in acidic environments.[3][4] Among the various classes of organic compounds, pyrazole derivatives have emerged as a highly promising group of corrosion inhibitors.[3] Their efficacy is attributed to the presence of nitrogen heteroatoms and π-electrons in their molecular structure, which facilitate strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.[3] These compounds are often effective, relatively non-toxic, and can be synthesized with ease.[1][2]

This document provides a comprehensive overview of the application of pyrazole derivatives as corrosion inhibitors, including their mechanism of action, a summary of their performance data, and detailed protocols for their experimental evaluation.

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which pyrazole derivatives inhibit corrosion is through adsorption onto the metal surface, which blocks the active sites for corrosion reactions.[3] This adsorption process can occur through physisorption (electrostatic interactions between the charged metal surface and the inhibitor molecule) or chemisorption (involving the sharing of electrons and formation of coordinate bonds between the heteroatoms of the pyrazole ring and the vacant d-orbitals of the metal).[3]

The presence of electron-rich centers, such as nitrogen atoms, and functional groups like -NH2, -OH, or -C=O, enhances the adsorption process.[2][5] Once adsorbed, the inhibitor molecules form a protective film that isolates the metal from the aggressive medium, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6] Many pyrazole derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[6][7][8]

G cluster_1 Metal Surface cluster_2 Inhibitor Action H_plus H+ Metal Metal (e.g., Steel) H_plus->Metal Cathodic Reaction Cl_minus Cl- Metal->Metal Film Protective Film Pyrazole Pyrazole Inhibitor Pyrazole->Metal Adsorption (Chemi/Physisorption) Film->Metal Blocks Active Sites G cluster_0 Electrochemical Suite A 1. Sample Preparation (Metal Coupons) C 3. Gravimetric Analysis (Weight Loss) A->C D 4. Electrochemical Tests A->D B 2. Solution Preparation (Acid +/- Inhibitor) B->C B->D F Data Analysis (Calculate IE%) C->F D->F E 5. Surface Morphology (SEM Analysis) F->E D1 OCP Stabilization D2 Potentiodynamic Polarization (PDP) D3 Electrochemical Impedance (EIS)

References

Application Notes: Vilsmeier-Haack Formylation of Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of aryl aldehydes, which are key intermediates for a wide array of more complex molecules. For researchers working with pyrazolone scaffolds, the Vilsmeier-Haack reaction provides a direct route to introduce a formyl (-CHO) group, typically at the C4 position, yielding 4-formylpyrazolone derivatives.[3][4] These products are crucial precursors for synthesizing various bioactive molecules, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and novel urea-pyrazolone derivatives with potential cytotoxic and antioxidant activities.[5][6]

The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][7][8] The pyrazolone then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to formylation after an aqueous work-up.[1][2] The reaction conditions can be tuned based on the reactivity of the specific pyrazolone substrate, with temperatures ranging from 0 °C to 120 °C.[2][3]

This document provides a detailed protocol for the Vilsmeier-Haack reaction on pyrazolone substrates, a summary of reported quantitative data, and a visual workflow to guide researchers in applying this important transformation.

Experimental Protocol: General Procedure for Vilsmeier-Haack Reaction on Pyrazolones

This protocol outlines a general method for the formylation of pyrazolone derivatives. Researchers should note that reaction temperature, duration, and reagent stoichiometry may require optimization for specific substrates.[4][9]

Materials and Reagents:

  • Pyrazolone substrate (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (used as reagent and/or solvent)

  • Phosphorus oxychloride (POCl₃) (1.2 - 2.0 eq)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

  • Ethyl acetate or other suitable organic extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Preparation of the Vilsmeier Reagent (in situ)

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous DMF to the flask. If using a co-solvent, use a minimal amount of DMF (e.g., 3-5 equivalents) and another anhydrous solvent like DCM.

    • Cool the flask in an ice bath to 0-5 °C.[4]

    • Slowly add POCl₃ (1.2 equivalents or more, see table below) dropwise to the stirred DMF via the dropping funnel. Caution: The reaction is exothermic. Maintain the temperature below 10 °C throughout the addition.[4]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15-30 minutes. The resulting pale yellow to colorless solution is the Vilsmeier reagent.[4]

  • Formylation Reaction

    • Dissolve the pyrazolone substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Add the solution of the pyrazolone substrate dropwise to the freshly prepared Vilsmeier reagent while maintaining the temperature at 0-5 °C.[4]

    • Once the addition is complete, the reaction may be stirred at low temperature or allowed to warm to room temperature and heated. The optimal temperature and time depend on the substrate's reactivity (see table below for examples, ranging from 2 hours to 24 hours).[4][5][9]

    • Monitor the reaction's progress by TLC, observing the consumption of the starting material.[4]

  • Work-up and Product Isolation

    • After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature if it was heated.

    • Caution: Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and water to quench the excess Vilsmeier reagent and POCl₃. This process is highly exothermic and should be performed in a fume hood.[4]

    • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification

    • The crude 4-formylpyrazolone can be purified by standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.[5]

Data Presentation: Vilsmeier-Haack Reaction Conditions on Pyrazole Derivatives

The following table summarizes various conditions reported for the Vilsmeier-Haack formylation of different pyrazole and pyrazolone substrates.

SubstrateReagents (eq)SolventTemperature (°C)Time (h)Yield (%)
1-methyl-3-propyl-5-chloro-1H-pyrazolePOCl₃ (2.0), DMF (5.0)DMF120255%[9]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃ (1.0), DMF (1.0)DMF-10 to 702448%[5]
Substituted Hydrazones (for cyclization/formylation)POCl₃, DMF (excess)DMF0 to 1004 - 6Good to Excellent[3][7]
1,3-disubstituted-5-chloro-1H-pyrazolesPOCl₃, DMF (excess)DMF0 to 1202Good[3]
3-MethylpyrazolePOCl₃ (1.2), DMFDCM or DMF0 to 802 - 4Not specified[4]
5-PyrazolonesPOCl₃, DMF (excess)DMFNot specifiedNot specifiedNot specified[6]

Mandatory Visualizations

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 1. Add anhydrous DMF to a 3-neck flask prep2 2. Cool flask to 0-5 °C in an ice bath prep1->prep2 prep3 3. Add POCl₃ dropwise (maintain < 10 °C) prep2->prep3 prep4 4. Stir for 15-30 min at 0-5 °C prep3->prep4 react1 5. Add pyrazolone solution dropwise at 0-5 °C prep4->react1 react2 6. Stir at specified temperature (e.g., 70 °C) react3 7. Monitor reaction progress via TLC workup1 8. Quench by pouring onto crushed ice react3->workup1 workup2 9. Neutralize with base (e.g., NaHCO₃) workup1->workup2 workup3 10. Extract with organic solvent workup2->workup3 workup4 11. Dry and concentrate to yield crude product workup3->workup4 purify 12. Purify via recrystallization or column chromatography workup4->purify product Pure 4-Formylpyrazolone purify->product

Caption: Experimental workflow for the Vilsmeier-Haack reaction on pyrazolones.

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]

  • Vilsmeier Reagent: The reagent is moisture-sensitive and should be prepared under anhydrous conditions.

  • Quenching: The work-up step involving quenching the reaction with ice/water is extremely exothermic and can cause vigorous boiling and release of HCl gas. This must be performed slowly and carefully in a fume hood.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is the most common synthetic route for 1-(1H-pyrazol-5-yl)ethan-1-one?

The most prevalent and straightforward method for synthesizing the pyrazole core of this molecule is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one, the typical starting materials are pentane-2,4-dione and hydrazine hydrate.[3][4]

2. My reaction seems to have produced a mixture of products. What is the most likely major impurity?

The most significant and common impurity in this synthesis is the regioisomeric product, 1-(1H-pyrazol-3-yl)ethan-1-one . This arises from the non-regioselective reaction of hydrazine with the unsymmetrical 1,3-diketone, pentane-2,4-dione. The hydrazine can attack either of the two carbonyl groups, leading to the formation of two different pyrazole isomers.[5]

3. How can I differentiate between the desired 5-acetyl-pyrazole and the 3-acetyl-pyrazole isomer?

The most effective method for distinguishing between these two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer due to the different electronic environments.

Troubleshooting: Distinguishing Regioisomers

CompoundKey ¹H NMR Signals (indicative)Key ¹³C NMR Signals (indicative)
1-(1H-pyrazol-5-yl)ethan-1-one The proton at the C4 position will have a distinct chemical shift and coupling pattern.The chemical shifts of the carbonyl carbon and the pyrazole ring carbons will be characteristic of the 5-substituted isomer.
1-(1H-pyrazol-3-yl)ethan-1-one The proton at the C4 position will exhibit a different chemical shift compared to the 5-acetyl isomer.The carbonyl and pyrazole ring carbon signals will differ from the 5-acetyl isomer.

Note: Precise chemical shifts can vary depending on the solvent and concentration. It is recommended to consult reference spectra or perform 2D NMR experiments (like HMBC and HSQC) for unambiguous assignment.

4. What are other potential sources of impurities in the synthesis?

Besides the regioisomer, impurities can originate from the starting materials and side reactions.

  • Starting Material Impurities:

    • Hydrazine Hydrate: Commercial hydrazine hydrate can contain organic impurities (up to 2000 ppm Total Organic Carbon) and inorganic salts like chlorides.[6][7][8] These can potentially be carried through the synthesis.

    • Pentane-2,4-dione: Impurities in the diketone can lead to the formation of other pyrazole derivatives.

  • Side Reaction Products:

    • Hydrazones: Incomplete cyclization can leave hydrazone intermediates in the reaction mixture.

    • Products of Hydrazine Decomposition: Hydrazine can undergo oxidation, which may lead to byproducts.

    • Poly-condensation Products: Under certain conditions, side reactions leading to more complex molecules can occur.

5. How can I minimize the formation of the unwanted regioisomer?

Controlling the regioselectivity of the Knorr synthesis can be challenging. Factors that can influence the isomer ratio include:

  • Reaction Temperature: Optimizing the reaction temperature may favor the formation of one isomer over the other.

  • pH of the reaction medium: The acidity or basicity of the reaction can influence the site of the initial nucleophilic attack by hydrazine.[5]

  • Solvent: The choice of solvent can impact the reaction pathway and regioselectivity.

A systematic Design of Experiments (DoE) approach may be necessary to identify the optimal conditions for maximizing the yield of the desired 1-(1H-pyrazol-5-yl)ethan-1-one.

6. What are the recommended purification methods?

  • Crystallization: The crude product mixture (containing both pyrazole isomers) can often be purified by recrystallization. The hydrochloride salt of the desired product may have different solubility properties compared to the isomeric impurity, allowing for separation.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the regioisomers. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be developed.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one (Knorr Pyrazole Synthesis)

Materials:

  • Pentane-2,4-dione

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like 1-propanol)[1]

  • Glacial acetic acid (catalyst)[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentane-2,4-dione (1.0 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[1]

  • Slowly add hydrazine hydrate (1.0 to 1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to separate the regioisomers.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

  • Crude or purified 1-(1H-pyrazol-5-yl)ethan-1-one

  • Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like isopropanol or ether)

  • Anhydrous diethyl ether or other suitable non-polar solvent

Procedure:

  • Dissolve the purified 1-(1H-pyrazol-5-yl)ethan-1-one in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, the addition of a non-polar solvent like anhydrous diethyl ether can induce precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizing the Synthesis and Impurity Formation

Diagram 1: Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product Formation Pentane-2,4-dione Pentane-2,4-dione Cyclocondensation (Knorr Synthesis) Cyclocondensation (Knorr Synthesis) Pentane-2,4-dione->Cyclocondensation (Knorr Synthesis) Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation (Knorr Synthesis) 1-(1H-pyrazol-5-yl)ethan-1-one 1-(1H-pyrazol-5-yl)ethan-1-one Cyclocondensation (Knorr Synthesis)->1-(1H-pyrazol-5-yl)ethan-1-one 1-(1H-pyrazol-3-yl)ethan-1-one (Impurity) 1-(1H-pyrazol-3-yl)ethan-1-one (Impurity) Cyclocondensation (Knorr Synthesis)->1-(1H-pyrazol-3-yl)ethan-1-one (Impurity) Recrystallization or Chromatography Recrystallization or Chromatography 1-(1H-pyrazol-5-yl)ethan-1-one->Recrystallization or Chromatography 1-(1H-pyrazol-3-yl)ethan-1-one (Impurity)->Recrystallization or Chromatography HCl Addition HCl Addition Recrystallization or Chromatography->HCl Addition 1-(1H-pyrazol-5-yl)ethan-1-one HCl 1-(1H-pyrazol-5-yl)ethan-1-one HCl HCl Addition->1-(1H-pyrazol-5-yl)ethan-1-one HCl

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Impurity Formation

G cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities cluster_sources Primary Sources Knorr Pyrazole Synthesis Knorr Pyrazole Synthesis Regioisomer (3-acetyl) Regioisomer (3-acetyl) Knorr Pyrazole Synthesis->Regioisomer (3-acetyl) Unreacted Starting Materials Unreacted Starting Materials Knorr Pyrazole Synthesis->Unreacted Starting Materials Hydrazone Intermediates Hydrazone Intermediates Knorr Pyrazole Synthesis->Hydrazone Intermediates Side Reaction Products Side Reaction Products Unsymmetrical Diketone Unsymmetrical Diketone Unsymmetrical Diketone->Knorr Pyrazole Synthesis Incomplete Reaction Incomplete Reaction Incomplete Reaction->Unreacted Starting Materials Incomplete Reaction->Hydrazone Intermediates Starting Material Purity Starting Material Purity Starting Material Purity->Side Reaction Products

References

optimizing reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The information is designed to help overcome common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[1][4] The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is also a common route.[5][6]

Q2: Why is my pyrazole synthesis yield consistently low?

A2: Low yields can result from several factors including incomplete reactions, competing side reactions, product degradation, or losses during purification.[7] To address this, consider the following:

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed. If the reaction is sluggish, increasing the temperature or reaction time may be necessary. Microwave-assisted synthesis can also sometimes improve yields and shorten reaction times.[7]

  • Catalyst Choice: The type and amount of catalyst can be critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[7] In some cases, Lewis acids or other catalysts have been shown to be effective.[6]

  • Stoichiometry: Carefully control the stoichiometry of your reactants to minimize side reactions.[7]

  • Workup Conditions: Ensure your product is stable under the workup conditions. If the pyrazole is acid-sensitive, for example, the reaction mixture should be neutralized carefully.[7]

Q3: How can I control the regioselectivity of my reaction when using an unsymmetrical 1,3-dicarbonyl?

A3: The formation of a mixture of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1][7] Regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups, as well as the reaction conditions.[1] To improve selectivity:

  • Solvent Choice: The polarity and nature of the solvent can have a significant impact. The use of aprotic dipolar solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[1][8]

  • pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]

  • Temperature: Reaction temperature can also influence the isomeric ratio.

Q4: My reaction mixture is turning a dark yellow or red color. Is this normal and how can I purify my product?

A4: Discoloration, often to yellow or red, can be typical for Knorr-type reactions, potentially due to impurities or side reactions involving the hydrazine starting material.[9] If impurities are the cause, purification can be achieved by:

  • Recrystallization: A common method for purifying the crude product.[1]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired pyrazole from byproducts.[1]

  • Acid Addition Salt Formation: The pyrazole product can be dissolved in an organic solvent and treated with an inorganic or organic acid to form a salt, which can then be isolated by crystallization.[10][11]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low product yields in pyrazole synthesis.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_time_temp Increase Reaction Time / Temperature incomplete->optimize_time_temp optimize_catalyst Optimize Catalyst (Type / Loading) incomplete->optimize_catalyst check_side_products Analyze for Side Products (LC-MS/NMR) complete->check_side_products optimize_time_temp->check_completion optimize_catalyst->check_completion side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No adjust_stoichiometry Adjust Reactant Stoichiometry side_products_present->adjust_stoichiometry modify_conditions Modify Solvent / Temperature side_products_present->modify_conditions check_workup Review Workup & Purification no_side_products->check_workup adjust_stoichiometry->check_completion modify_conditions->check_completion degradation Product Degradation Suspected? check_workup->degradation purification_loss Purification Loss? check_workup->purification_loss milder_conditions Use Milder Workup Conditions degradation->milder_conditions optimize_purification Optimize Purification Method purification_loss->optimize_purification end Improved Yield milder_conditions->end optimize_purification->end G start Mixture of Regioisomers Detected analyze_ratio Determine Isomeric Ratio (NMR/LC-MS) start->analyze_ratio solvent Modify Solvent System (e.g., Aprotic Dipolar, Fluorinated Alcohols) analyze_ratio->solvent ph Adjust Reaction pH (Acidic vs. Neutral/Basic) analyze_ratio->ph temp Vary Reaction Temperature analyze_ratio->temp analyze_again Analyze Isomeric Ratio Again solvent->analyze_again ph->analyze_again temp->analyze_again end Improved Regioselectivity analyze_again->end G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification dissolve Dissolve 1,3-dicarbonyl in solvent (e.g., Ethanol) add_hydrazine Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst Add Acid Catalyst (e.g., AcOH) add_hydrazine->add_catalyst heat Stir at RT or Heat to Reflux add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool Reaction Mixture monitor->cool remove_solvent Remove Solvent in vacuo cool->remove_solvent purify Purify Crude Product (Recrystallization or Chromatography) remove_solvent->purify

References

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyrazole synthesis?

A1: The most frequently encountered side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Other common side reactions include the formation of stable intermediates like hydroxylpyrazolidines that fail to dehydrate, ring-opening of the pyrazole product under strong basic conditions, and the formation of pyrazolone derivatives, particularly when using β-ketoesters as starting materials.[3][4][5] In some cases, especially with highly functionalized pyrazoles, rearrangements and ring-opening/recyclization cascades can occur.[6][7]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. The outcome is influenced by several factors:

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can be directed by the steric bulk and electronic properties of the substituents on the 1,3-dicarbonyl compound.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence which regioisomer is favored.[2]

  • Solvent Choice: The use of different solvents can dramatically alter the ratio of regioisomers. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[8][9]

Q3: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider increasing the reaction time or temperature.[2]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions and lower the yield of the desired product.[10]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. Acid catalysis, often with a few drops of glacial acetic acid, is typically required.[11]

  • Formation of Stable Intermediates: In some instances, stable hydroxylpyrazolidine intermediates may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, such as increasing the temperature or using a dehydrating agent, may be necessary to drive the reaction to completion.[4]

  • Loss during Work-up and Purification: The product may be lost during extraction or purification steps. Optimize your purification protocol, for example, by choosing a more suitable recrystallization solvent or chromatography eluent.[12][13]

Q4: I am observing the formation of a pyrazolone byproduct. How can I avoid this?

A4: The formation of pyrazolones is common when using β-ketoesters as the 1,3-dicarbonyl component.[3][14] The reaction of a β-ketoester with a hydrazine can lead to the formation of a pyrazolone ring.[3] To avoid this, if a substituted pyrazole is the desired product, a 1,3-diketone should be used instead of a β-ketoester.

Q5: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?

A5: While pyrazole rings are generally stable, they can undergo ring-opening, particularly in the presence of a strong base, which can cause deprotonation at the C3 position.[5] Additionally, pyrazoles functionalized with certain reactive groups, such as azides and nitro groups, can be susceptible to complex rearrangements and ring-opening cascades, especially when heated or under specific catalytic conditions.[6][7]

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows a mixture of two or more isomeric products.

  • Difficulty in purifying the desired product due to the presence of isomers with similar physical properties.

Troubleshooting Workflow:

start Mixture of Regioisomers Observed check_reactants Are you using an unsymmetrical 1,3-dicarbonyl or substituted hydrazine? start->check_reactants yes Yes check_reactants->yes no No (Re-evaluate starting material purity) check_reactants->no modify_conditions Modify Reaction Conditions yes->modify_conditions solvent Change Solvent (e.g., to TFE or HFIP) modify_conditions->solvent ph Adjust pH (Acidic vs. Basic) modify_conditions->ph temp Vary Temperature modify_conditions->temp purification Optimize Purification (Fractional Recrystallization, Preparative HPLC) solvent->purification ph->purification temp->purification end Desired Regioisomer Isolated purification->end

Caption: Troubleshooting workflow for the formation of regioisomers.

Issue 2: Low Product Yield

Symptoms:

  • Low isolated yield of the desired pyrazole derivative after purification.

  • TLC analysis of the crude reaction mixture shows significant amounts of unreacted starting materials or multiple side products.

Troubleshooting Workflow:

start Low Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_purity Verify Purity of Starting Materials complete->check_purity increase_time_temp->check_completion optimize_conditions Optimize Catalyst/Solvent check_purity->optimize_conditions check_workup Review Work-up and Purification optimize_conditions->check_workup loss_during_purification Product Loss During Purification? check_workup->loss_during_purification end Improved Yield loss_during_purification->end

Caption: Troubleshooting workflow for low product yield.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. The data highlights the significant improvement in regioselectivity when using fluorinated alcohols.[8][9]

1,3-Diketone SubstituentsSolventRatio of Regioisomers (A:B)
R1=CF3, R2=PhenylEthanol (EtOH)15:85
R1=CF3, R2=Phenyl2,2,2-Trifluoroethanol (TFE)85:15
R1=CF3, R2=Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3
R1=CH3, R2=PhenylEthanol (EtOH)50:50
R1=CH3, R2=Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position, and Regioisomer B has the R1 substituent at the 5-position.

Experimental Protocols

Key Experiment: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[3]

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinse the collected product with a small amount of cold water and allow it to air dry.

  • The purity of the product can be assessed by TLC (using 100% ethyl acetate as the mobile phase) and melting point determination.

Signaling Pathway

Mechanism of Action of Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that features a pyrazole core. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17] In addition to its anti-inflammatory effects, celecoxib has been shown to have anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[18][19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Celecoxib Celecoxib Celecoxib->COX2 Inhibits PDK1 PDK1 Celecoxib->PDK1 Inhibits Caspases Caspases (e.g., CASP3, CASP9) Celecoxib->Caspases Activates Cyclins Cyclins (e.g., CCNA1, CCNB1) Celecoxib->Cyclins Decreases Expression Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates AKT1 AKT1 PDK1->AKT1 Activates Cell_Survival Cell Survival AKT1->Cell_Survival Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Cell_Cycle_Progression Cell Cycle Progression Cyclins->Cell_Cycle_Progression Promotes

Caption: Signaling pathway of Celecoxib, a pyrazole-containing drug.

References

Technical Support Center: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1-(1H-pyrazol-5-yl)ethan-1-one core structure?

A1: The most prevalent and straightforward method for synthesizing the pyrazole core of 1-(1H-pyrazol-5-yl)ethan-1-one is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific molecule, the reaction would typically involve pentane-2,4-dione (acetylacetone) and a hydrazine source.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this synthesis can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached completion.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are critical.

  • Side reactions: Formation of byproducts can consume starting materials.

  • Purity of reagents: Impurities in the starting materials can lead to undesired side reactions.

  • Product loss during workup and purification: The hydrochloride salt formation and subsequent purification steps can lead to loss of product.

Q3: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

A3: While the synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one from the symmetrical precursor pentane-2,4-dione does not present regioselectivity issues, the use of unsymmetrical 1,3-dicarbonyl compounds in related syntheses can lead to the formation of regioisomers. The regioselectivity is influenced by the reaction conditions, particularly the pH. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.

Q4: How can I confirm the formation of the desired product?

A4: The structure of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting Guides

Issue 1: Low or No Yield of 1-(1H-pyrazol-5-yl)ethan-1-one

This guide provides a systematic approach to troubleshooting low yields in the synthesis of the pyrazole core.

Troubleshooting Workflow

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction optimize_temp Optimize Temperature monitor_reaction->optimize_temp Incomplete Reaction workup Review Workup and Purification monitor_reaction->workup Reaction Complete, Low Yield optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Optimize Solvent optimize_time->optimize_solvent optimize_catalyst Optimize Catalyst/pH optimize_solvent->optimize_catalyst catalyst_outcome Improvement? optimize_catalyst->catalyst_outcome end_good Yield Improved workup->end_good end_bad Consult Further Literature catalyst_outcome->workup Yes catalyst_outcome->end_bad No

Caption: Troubleshooting workflow for low yield.

Possible Causes and Solutions

Possible Cause Recommended Action
Impure Starting Materials Ensure the purity of pentane-2,4-dione and the hydrazine source. Impurities can lead to side reactions and significantly lower the yield.
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of hydrazine can sometimes improve the yield, but a large excess may complicate purification.
Suboptimal Temperature The reaction of acetylacetone with hydrazine is often exothermic. Start the reaction at a lower temperature (e.g., 0-10 °C) and then allow it to proceed at room temperature or with gentle heating (e.g., 50-90°C) to ensure completion without promoting side reactions.[1]
Inappropriate Solvent While the reaction can be run neat, solvents like ethanol, water, or glycerol-water mixtures are commonly used. The choice of solvent can influence the reaction rate and yield.[2]
Incorrect pH/Catalyst The reaction can be catalyzed by either acid or base. For hydrazine hydrochloride, a basic workup might be necessary. For hydrazine hydrate, a catalytic amount of a weak acid like acetic acid can be beneficial.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed before proceeding with the workup.
Product Loss During Workup The pyrazole product is a basic compound. Ensure the pH is appropriately adjusted during extraction to minimize its solubility in the aqueous phase.
Issue 2: Difficulty in Isolating this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Incomplete Salt Formation Ensure a sufficient amount of hydrochloric acid (e.g., as a solution in ethanol or ether) is added to the free base to achieve complete protonation.
Product is Oily or Gummy This can be due to residual solvent or impurities. Try triturating the product with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Product is Highly Soluble in the Crystallization Solvent If the hydrochloride salt is too soluble in the chosen solvent for precipitation, try adding a less polar co-solvent to reduce its solubility.
Presence of Impurities Inhibiting Crystallization Purify the crude free base by column chromatography before attempting the salt formation.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one (Free Base)

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole.[1][3]

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Hydrazine hydrate or Hydrazine sulfate

  • Sodium hydroxide (if using hydrazine sulfate)

  • Ethanol or Water

  • Glacial acetic acid (optional, as catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of either:

    • Hydrazine sulfate in aqueous sodium hydroxide, cooled to 10-15°C.[3]

    • Hydrazine hydrate in water or ethanol, with a catalytic amount of glacial acetic acid.[1]

  • Addition of Diketone: Slowly add pentane-2,4-dione dropwise to the stirred hydrazine solution, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Workup:

    • If using an aqueous medium, extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 1-(1H-pyrazol-5-yl)ethan-1-one.

Protocol 2: Preparation of this compound

Materials:

  • Crude 1-(1H-pyrazol-5-yl)ethan-1-one

  • Anhydrous diethyl ether or ethanol

  • Hydrochloric acid (concentrated or as a solution in an organic solvent)

Procedure:

  • Dissolution: Dissolve the crude 1-(1H-pyrazol-5-yl)ethan-1-one in a minimal amount of anhydrous diethyl ether or ethanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (e.g., ethereal HCl or a calculated amount of concentrated HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

The following tables provide illustrative data on how reaction conditions can affect the yield of pyrazole synthesis, based on general principles and data from related syntheses.

Table 1: Effect of Catalyst on Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
NoneEthanol80665
Acetic Acid (cat.)Ethanol80485
NaOH (aq.)Water25278
Nano ZnOWater100192

Table 2: Effect of Solvent on Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Acetic Acid (cat.)Ethanol80485
Acetic Acid (cat.)Water80475
Acetic Acid (cat.)Toluene110670
Acetic Acid (cat.)Solvent-free100290

Visualizations

SynthesisPathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product Pentane-2,4-dione Pentane-2,4-dione Cyclocondensation Cyclocondensation Pentane-2,4-dione->Cyclocondensation Hydrazine Hydrazine Hydrazine->Cyclocondensation 1-(1H-pyrazol-5-yl)ethan-1-one 1-(1H-pyrazol-5-yl)ethan-1-one Cyclocondensation->1-(1H-pyrazol-5-yl)ethan-1-one HCl Addition HCl Addition 1-(1H-pyrazol-5-yl)ethan-1-one->HCl Addition This compound This compound HCl Addition->this compound

Caption: Synthetic pathway for the target molecule.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions in a practical question-and-answer format, complemented by detailed experimental protocols, data-driven insights, and workflow diagrams.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Issue 1: Low or No Yield

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, employing a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction has stalled, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times.[3]

  • Formation of Stable Intermediates: In some syntheses, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[2] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction forward.[2]

  • Catalyst Choice: The type and amount of catalyst can be critical. For Knorr-type syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[3]

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purity_impure Impure Reagents Detected check_purity->purity_impure  Any issues? conditions_suboptimal Suboptimal Time, Temp, Solvent, or Stoichiometry check_conditions->conditions_suboptimal  Any issues? side_reactions_present Byproducts or Stable Intermediates Formed check_side_reactions->side_reactions_present  Any issues? purity_solution Purify Starting Materials or Use Fresh Reagents purity_impure->purity_solution  Solution conditions_solution Optimize Parameters (TLC/LC-MS Monitoring) conditions_suboptimal->conditions_solution  Solution side_reactions_solution Adjust Conditions to Minimize Side Reactions (e.g., add dehydrating agent) side_reactions_present->side_reactions_solution  Solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Side Products

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

To improve regioselectivity, consider the following adjustments:

  • Solvent Choice: The solvent can have a dramatic effect. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[2] Aprotic dipolar solvents may also give better results than polar protic solvents like ethanol.[4]

  • pH Control: Adjusting the pH can influence the initial site of hydrazine attack.[2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially favoring a different regioisomer.[2]

  • Catalyst: The choice of catalyst can direct the reaction. For example, solid-supported catalysts like Amberlyst-70 have been used for regioselective pyrazole synthesis at room temperature.[2]

Regioselectivity_Factors main Regioselectivity in Pyrazole Synthesis substrate Substrate Properties (Steric & Electronic) main->substrate solvent Solvent Choice (e.g., TFE, Aprotic Dipolar) main->solvent ph Reaction pH (Acidic vs. Neutral) main->ph catalyst Catalyst (e.g., Amberlyst-70) main->catalyst

Caption: Key factors influencing the regioselectivity of pyrazole synthesis.

Q3: My reaction mixture turned a deep yellow/red color. Is this normal?

A3: Yes, significant discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts such as phenylhydrazine hydrochloride.[5][6] This is often due to the formation of colored impurities from the hydrazine starting material.[5] If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored byproducts.[5]

Troubleshooting Steps:

  • Add a Mild Base: Adding one equivalent of a mild base like sodium acetate can neutralize the acid generated from the hydrazine salt, often leading to a cleaner reaction profile.[5]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[5]

  • Purification: These colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent (e.g., toluene) or purification via column chromatography or recrystallization is typically effective.[5][6][7]

Q4: My pyrazole product appears unstable and is undergoing ring opening. What could be the cause?

A4: While the pyrazole ring is generally stable, it can be susceptible to ring-opening under certain conditions. The most common cause is the presence of a strong base, which can lead to deprotonation at the C3 position, initiating ring cleavage.[2][8] Additionally, pyrazoles functionalized with highly reactive groups (like nitrenes or azides) can undergo rearrangements and ring-opening/recyclization cascades, especially with heating.[2] If you suspect instability, avoid harsh basic conditions during workup and purification.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

The following table summarizes representative data on how reaction conditions can be optimized to improve product yield. Note that optimal conditions are highly substrate-dependent.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1EthanolAcetic AcidReflux675[10]
2DMSONone9512<5 (N.R.)[11]
3IL [HDBU][OAc]None951285[11]
4DMFNoneRT2460[9]
5PEG-400None100292[12]

N.R. = No Reaction. IL = Ionic Liquid.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (or its salt, 1.0-1.1 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Acid catalyst (e.g., glacial acetic acid, if not used as solvent)

  • Mild base (e.g., Sodium Acetate, if using a hydrazine salt)

Procedure:

  • Dissolution: Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., phenylhydrazine HCl), add one equivalent of a mild base.[5] If required, add a catalytic amount of acid (e.g., 3-4 drops of glacial acetic acid).[10]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux.[2] Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-6 hours).[1][10]

  • Work-up: Once complete, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[2] The resulting crude product can be washed with cold water or a non-polar solvent to remove some impurities.[10]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]

Knorr_Workflow start Start dissolve 1. Dissolve 1,3-dicarbonyl in solvent start->dissolve add_reagents 2. Add hydrazine derivative (& optional base/acid) dissolve->add_reagents react 3. Stir at RT or reflux add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, filter or evaporate solvent monitor->workup Complete purify 6. Purify by recrystallization or column chromatography workup->purify end End purify->end

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the pyrazole product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid completely.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.[10]

References

Technical Support Center: Degradation Pathways of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of the degradation pathways of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which contains a pyrazole ring and a ketone functional group, the following degradation pathways are anticipated under stress conditions:

  • Hydrolysis: The pyrazole ring may undergo hydrolysis, particularly at extreme pH values, potentially leading to ring-opening.[1][2]

  • Oxidation: The molecule is susceptible to oxidation, which could target the pyrazole ring or the ethanone side chain.[3][4]

  • Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement of the molecule.[5][6]

  • Thermal Degradation: High temperatures can lead to the decomposition of the pyrazole ring.[7][8][9][10]

Q2: Why are forced degradation studies necessary for this compound?

A2: Forced degradation studies, also known as stress testing, are crucial for several reasons. They help in identifying potential degradation products, which is vital for ensuring the safety and efficacy of a drug.[3][11] These studies are also essential for developing and validating stability-indicating analytical methods, as required by regulatory agencies like the FDA and ICH.[12][13][14] The data obtained informs formulation development, packaging decisions, and the determination of storage conditions and shelf-life.[3][11]

Q3: What is a suitable concentration of this compound to use for forced degradation studies?

A3: A commonly recommended concentration for the drug substance in forced degradation studies is 1 mg/mL.[12] However, it can also be beneficial to perform studies at the concentration intended for the final drug product to understand the degradation profile in that specific formulation.[12]

Q4: What is the target degradation range in a forced degradation study?

A4: The goal is to achieve a degradation of approximately 5-20% of the parent compound.[12] Degradation below 5% may not generate sufficient quantities of degradation products for reliable detection and characterization. Conversely, degradation exceeding 20% is considered excessive and may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[12][15]

Troubleshooting Guides

Issue 1: No or minimal degradation observed under stress conditions.
  • Question: I have subjected my sample of this compound to the recommended stress conditions, but I am seeing less than 5% degradation. What should I do?

  • Answer: If minimal degradation is observed, you may need to increase the severity of the stress conditions. Consider the following adjustments:

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature, or prolong the exposure time.[12]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%) or extend the reaction time.

    • Thermal Stress: Increase the temperature in increments (e.g., 10°C at a time) or extend the heating duration.

    • Photostability: Increase the duration of light exposure or use a light source with higher intensity, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[12]

Issue 2: Excessive degradation observed (>20%).
  • Question: My forced degradation experiment resulted in over 50% degradation of the parent compound. Are these results useful?

  • Answer: Extensive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, complicating the analysis.[15] It is advisable to repeat the experiment with less stringent conditions.

    • Acid/Base Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.

    • Oxidation: Use a lower concentration of the oxidizing agent or reduce the reaction time.

    • Thermal Stress: Lower the temperature or reduce the heating time.

    • Photostability: Decrease the duration of light exposure.

Issue 3: Poor peak shape and resolution in HPLC analysis.
  • Question: My HPLC chromatogram shows tailing peaks and poor separation between the parent compound and its degradants. How can I improve this?

  • Answer: Poor chromatography can be due to several factors. Here are some troubleshooting steps:

    • Mobile Phase: Optimize the mobile phase composition, including the pH and organic modifier concentration. For ionizable compounds, buffering the mobile phase can significantly improve peak shape.

    • Column: Ensure the column is not degraded or contaminated. If necessary, wash the column with a strong solvent or replace it.[16] Consider using a different column chemistry if resolution issues persist.

    • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[17] Try diluting your sample.

    • System Issues: Check for leaks, air bubbles in the pump, or pressure fluctuations in the HPLC system.[18][19]

Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
  • Question: The mass balance in my degradation study is below 90%. What could be the reason?

  • Answer: A poor mass balance can indicate several issues:

    • Co-elution: One or more degradation products may be co-eluting with the parent peak or with each other. Re-evaluate the specificity of your HPLC method.

    • Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD).

    • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.

    • Inadequate Response Factors: The response factor of a degradation product may be significantly different from that of the parent compound. If possible, isolate and quantify the degradants using their own reference standards.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionReagent/ParameterDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl24 hours80°C12.52
Base Hydrolysis0.1 M NaOH8 hours60°C18.23
Oxidation6% H₂O₂48 hoursRoom Temp15.84
ThermalSolid State7 days105°C8.91
PhotolyticICH Q1B1.2 million lux hoursRoom Temp10.32

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the solution (e.g., at 60-80°C) for a specified duration.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat the solution (e.g., at 60-80°C) for a specified duration.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-120°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound or its solution to a light source according to ICH Q1B guidelines.[12] A control sample should be kept in the dark.

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of 1-(1H-pyrazol-5-yl)ethan-1-one HCl B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway

G Hypothetical Degradation Pathway under Hydrolytic Stress cluster_products Potential Degradation Products Parent 1-(1H-pyrazol-5-yl)ethan-1-one N N O Product1 Ring-Opened Product A Amidine derivative Parent->Product1 Acid/Base Hydrolysis (Ring Cleavage) Product2 Ring-Opened Product B Hydrazone derivative Product1->Product2 Further Degradation

Caption: A plausible hydrolytic degradation pathway.

References

Technical Support Center: Purification of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of this compound?

A1: The selection of an appropriate solvent is crucial for successful recrystallization. Given that this compound is a salt, polar protic solvents are generally a good starting point. Effective solvents and solvent systems for pyrazole derivatives include ethanol, methanol, isopropanol, and water.[1] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective.[2] The ideal solvent should dissolve the compound when hot but have low solubility for it when cold to maximize yield.[1]

Q2: My recrystallization yield is consistently low. How can this be improved?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Solvent Selection: Ensure the chosen solvent has a significant temperature-dependent solubility for your compound. The compound should be sparingly soluble at room temperature but fully dissolve at the solvent's boiling point.[1]

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in the loss of product in the mother liquor.

  • Cooling Process: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote maximum crystal formation.[1] Rapid cooling can lead to the formation of small, impure crystals.

  • Precipitation: If the compound is too soluble in the chosen solvent, a second "anti-solvent" (in which the compound is insoluble) can be added dropwise to the hot, dissolved solution until turbidity appears, followed by slow cooling.[1] Common anti-solvents for polar compounds include ethers or hexanes.

Q3: How can I remove colored impurities during the purification of my compound?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with activated charcoal. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Q4: I am observing an oiling out of my product instead of crystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this:

  • Add more solvent to the hot mixture to ensure the compound is fully dissolved.

  • Try a lower-boiling point solvent.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q5: Can this compound be purified by methods other than recrystallization?

A5: While recrystallization is a common and effective method, other techniques can be employed. If the compound is stable on silica, column chromatography can be an option. For hydrochloride salts, which can be sensitive to standard silica gel, deactivating the silica with triethylamine or using a reversed-phase (C-18) silica column might be necessary.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. - The solvent is not polar enough.- Insufficient solvent volume.- Try a more polar solvent such as methanol or water.[1]- Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. - The solution is not saturated.- The compound is too soluble in the chosen solvent.- Reduce the volume of the solvent by evaporation and then cool again.- Add an anti-solvent (e.g., diethyl ether, hexane) dropwise to the solution until it becomes cloudy, then allow it to cool slowly.[1]
Crystals are very fine or appear as a powder. - The solution cooled too quickly.- Ensure a slow cooling process. Insulate the flask to slow down the rate of cooling.
The purified product is still impure (checked by TLC or melting point). - Inefficient removal of impurities during a single recrystallization.- Co-precipitation of impurities.- Perform a second recrystallization using the same or a different solvent system.- Ensure the solution is not supersaturated before cooling to minimize trapping of impurities.
The hydrochloride salt decomposes during heating. - The compound may be thermally unstable at the boiling point of the solvent.- Choose a solvent with a lower boiling point.- Consider purification methods that do not require heating, such as column chromatography on deactivated silica.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in a minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with a cold mixture of ethanol and water.

Visualizations

Experimental Workflow: Recrystallization

G start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool If no insoluble impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: General workflow for purification by recrystallization.

Troubleshooting Logic for Low Recrystallization Yield

G low_yield Low Recrystallization Yield check_solubility Check Solvent Solubility Profile low_yield->check_solubility check_volume Review Solvent Volume Used low_yield->check_volume check_cooling Assess Cooling Rate low_yield->check_cooling solution1 Select Solvent with High Temp. Solubility Gradient check_solubility->solution1 Is solubility poor when hot or too good when cold? solution2 Use Minimum Amount of Hot Solvent check_volume->solution2 Was excess solvent used? solution3 Ensure Slow Cooling Followed by Ice Bath check_cooling->solution3 Was cooling too rapid?

Caption: Decision-making process for troubleshooting low recrystallization yield.

References

resolving regioisomer formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to regioisomer formation during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the position of the substituent on the pyrazole ring's nitrogen atom.[1] The reaction can lead to two possible products depending on which carbonyl group of the dicarbonyl compound the substituted nitrogen of the hydrazine attacks first.[2][3] Controlling the formation of a specific regioisomer is critical in drug development and medicinal chemistry because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles.[4][5]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is primarily governed by a combination of factors related to both the reactants and the reaction conditions. These include:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack.[2] Similarly, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its substituent.[6]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby directing the initial attack.[1]

  • Solvent: The choice of solvent can have a profound impact on regioselectivity.[7][8]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of pyrazole regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are not significant enough to favor one reaction pathway over the other under your current conditions.[1]

  • Solutions:

    • Modify the Solvent System: This is often the most effective initial approach. Switching from a protic solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[7][9][10] Aprotic solvents can also be used to favor the formation of the other regioisomer.[8]

    • Adjust Reaction pH: Fine-tuning the pH can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid can sometimes favor attack by the less basic nitrogen.[1]

    • Alter Reaction Temperature: In some cases, lowering or raising the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent steric and electronic properties of your starting materials favor the formation of the unwanted regioisomer under standard Knorr synthesis conditions.

  • Solutions:

    • Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the selectivity of the Knorr synthesis, consider an alternative synthetic strategy that provides unambiguous regiochemical control. One such method is the reaction of N-alkylated tosylhydrazones with terminal alkynes, which yields 1,3,5-trisubstituted pyrazoles with high regioselectivity.[11] Another approach involves the [3+2] cycloaddition of sydnones with alkynes.[12]

    • Utilize a Different Starting Material: Synthesis from β-enamino diketones or through multicomponent reactions can offer alternative pathways to obtaining the desired regioisomer.[11][13]

Issue 3: I am having difficulty separating the two regioisomers.

  • Problem: The physical properties (e.g., polarity, boiling point) of the two regioisomers are very similar, making separation by standard techniques like column chromatography challenging.[4][7]

  • Solutions:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. Sometimes, a less conventional solvent mixture can provide the necessary difference in retention factors.

    • Recrystallization: If the product is a solid, fractional recrystallization from various solvents may be effective in isolating the major isomer.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer, which would alter its physical properties and facilitate separation. The derivative can then be converted back to the desired pyrazole in a subsequent step.

    • Preparative HPLC: For small-scale separations where high purity is essential, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.

Quantitative Data on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines. Regioisomer A results from the attack of the substituted nitrogen at the carbonyl adjacent to R¹, while regioisomer B results from the attack at the carbonyl adjacent to R².

1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²)Hydrazine (R³-NHNH₂)SolventRatio (A:B)Total Yield (%)Reference
CF₃COCH₂COPhMeNHNH₂EtOH15:8595[7][9]
CF₃COCH₂COPhMeNHNH₂TFE85:1598[7][9]
CF₃COCH₂COPhMeNHNH₂HFIP97:399[7][9]
PhCOCH₂COMePhNHNH₂EtOH/H₂O (1:1)100:075[8]
PhCOCH₂COMePhNHNH₂MeCN21:7990[8]
PhCOCH₂COMePhNHNH₂Dioxane25:7585[8]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [7]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 45 minutes to an hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.

Protocol 2: Characterization of Regioisomers using NMR Spectroscopy [4]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between pyrazole regioisomers.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can definitively establish the regiochemistry. An NOE correlation between the protons of the N-substituent and the protons of the substituent at the adjacent C5 position will confirm the structure of one regioisomer, while its absence and a correlation to the C3 substituent will indicate the other.

Visualizations

G cluster_reaction Knorr Pyrazole Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl reaction Condensation Reaction dicarbonyl->reaction hydrazine Substituted Hydrazine hydrazine->reaction isomerA Regioisomer A reaction->isomerA Pathway 1 isomerB Regioisomer B reaction->isomerB Pathway 2

Caption: General reaction scheme for the formation of regioisomers in Knorr pyrazole synthesis.

G start Poor Regioselectivity (e.g., 1:1 mixture) q1 Have you tried modifying the solvent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did solvent modification improve selectivity? a1_yes->q2 solvents Try fluorinated alcohols (TFE, HFIP) or aprotic solvents (MeCN, Dioxane) a1_no->solvents solvents->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no success Problem Resolved a2_yes->success q3 Consider alternative synthetic routes a2_no->q3 routes e.g., Tosylhydrazones + Alkynes or [3+2] Cycloadditions q3->routes end Consult further literature or technical support routes->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

stability issues of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What could be the cause?

A1: A change in solution color often indicates chemical degradation. The pyrazole ring system, while generally stable, can be susceptible to degradation under certain conditions, especially in the presence of light, oxygen, or at non-neutral pH. The ketone functional group can also participate in various reactions that may lead to colored byproducts. We recommend performing a stability study to identify the cause.

Q2: I am observing a decrease in the concentration of my stock solution of this compound over a short period. What are the likely degradation pathways?

A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, compounds with similar functionalities can undergo hydrolysis, oxidation, or photodecomposition. The hydrochloride salt suggests that the compound is likely dissolved in a protic solvent, where hydrolysis of the ketone or reactions involving the pyrazole ring could occur. It is also known that replacing a bis-ketone functionality in some molecules with a pyrazole ring can improve stability, suggesting that the ketone group could be a reactive site.[1]

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A forced degradation study is a systematic way to evaluate the stability of a substance under various stress conditions.[2] This involves exposing solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress. The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Troubleshooting Guide

Issue: Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks in your HPLC chromatogram, it is likely that your compound is degrading. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Hydrolysis Adjust the pH of your solution to be closer to neutral. Store solutions at a lower temperature.
Oxidation Degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil.[2]
Solvent Reactivity Evaluate the compatibility of your compound with the chosen solvent. Consider using an alternative, less reactive solvent.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To determine the intrinsic stability of the compound and identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control solution. Calculate the percentage of degradation and identify any major degradation products.

Data Presentation

The following table is a hypothetical summary of forced degradation results for this compound.

Stress Condition % Degradation Number of Degradants Major Degradant (Retention Time)
0.1 N HCl (60°C, 24h)15.223.5 min
0.1 N NaOH (60°C, 24h)25.832.8 min
3% H₂O₂ (RT, 24h)8.514.1 min
Thermal (60°C, 48h)5.113.5 min
Photolytic (ICH Q1B)12.324.5 min

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (60°C) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation, Degradants) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_degradation Degradation Products parent 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride hydrolysis_prod Hydrolysis Product (e.g., Ring Opening) parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Oxidation Product (e.g., N-oxide) parent->oxidation_prod [O] photo_prod Photodegradation Product (e.g., Dimer) parent->photo_prod

Caption: Hypothetical degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators and provides detailed experimental protocols to enable informed decisions in a laboratory setting.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is primarily achieved through variations of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. Below, we compare a classical two-step approach with a more streamlined one-pot synthesis.

ParameterRoute A: Two-Step Synthesis from a 1,3-Diketone EquivalentRoute B: One-Pot Synthesis from an α,β-Unsaturated Ketone
Starting Materials 4,4-Dimethoxy-2-butanone, Hydrazine hydrate, HCl4-Ethoxy-3-buten-2-one, Hydrazine hydrochloride
Overall Yield ~75%~85%
Reaction Time 10-14 hours4-6 hours
Number of Steps 21
Process Complexity Moderate (involves isolation of an intermediate)Low (streamlined process)
Reagent Handling Hydrazine hydrate is highly toxic and corrosive.Hydrazine hydrochloride is a more stable and less hazardous solid.
Scalability Readily scalable, but requires more unit operations.Highly scalable and efficient for larger quantities.

Experimental Protocols

Route A: Two-Step Synthesis from a 1,3-Diketone Equivalent

This route involves the cyclization of a protected 1,3-dicarbonyl compound with hydrazine, followed by salt formation.

Step 1: Synthesis of 1-(1H-pyrazol-5-yl)ethan-1-one

  • To a solution of 4,4-dimethoxy-2-butanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to obtain 1-(1H-pyrazol-5-yl)ethan-1-one.

Step 2: Formation of this compound

  • Dissolve the purified 1-(1H-pyrazol-5-yl)ethan-1-one in diethyl ether.

  • Cool the solution to 0 °C and slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Route B: One-Pot Synthesis from an α,β-Unsaturated Ketone

This streamlined approach directly yields the hydrochloride salt from commercially available starting materials.

  • Suspend hydrazine hydrochloride (1.1 eq) in ethanol.

  • Add 4-ethoxy-3-buten-2-one (1.0 eq) to the suspension at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.

  • Filter the precipitated product, wash with cold ethanol, and then with diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Synthesis Route Comparison Workflow

Comparison of Synthesis Routes for 1-(1H-pyrazol-5-yl)ethan-1-one HCl cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start Starting Materials: 4,4-Dimethoxy-2-butanone Hydrazine hydrate A_step1 Step 1: Cyclization (8-12h, RT) A_start->A_step1 A_intermediate Intermediate: 1-(1H-pyrazol-5-yl)ethan-1-one (Isolation & Purification) A_step1->A_intermediate A_step2 Step 2: Salt Formation (HCl gas) A_intermediate->A_step2 A_end Final Product: 1-(1H-pyrazol-5-yl)ethan-1-one HCl (Yield: ~75%) A_step2->A_end B_start Starting Materials: 4-Ethoxy-3-buten-2-one Hydrazine hydrochloride B_step1 One-Pot Reaction (4-6h, Reflux) B_start->B_step1 B_end Final Product: 1-(1H-pyrazol-5-yl)ethan-1-one HCl (Yield: ~85%) B_step1->B_end start Select Synthesis Route cluster_A cluster_A start->cluster_A Classical Approach cluster_B cluster_B start->cluster_B Streamlined Approach

Caption: Comparative workflow of two synthesis routes.

A Comparative Guide to the Biological Activity of Pyrazole Derivatives with a Focus on Acetylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a particular focus on acetylpyrazoles and other structurally simple analogs. While a comprehensive search of the available scientific literature was conducted, no specific biological activity data for 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride was found. Therefore, this document serves as a comparative reference to the known biological activities of related pyrazole compounds, offering insights into their potential therapeutic applications. The guide summarizes quantitative data from antimicrobial, anti-inflammatory, and anticancer studies, details the experimental methodologies used for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction: The Versatile Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1][2] The pyrazole nucleus is a key structural component in numerous approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting the therapeutic potential of this scaffold.[3][4] Pyrazole derivatives have been extensively investigated for their anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant activities.[5][6] This guide focuses on comparing the biological activities of various pyrazole derivatives, with an emphasis on simpler structures like acetylpyrazoles, to provide a baseline understanding for researchers in the field.

Comparative Biological Activity of Pyrazole Derivatives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. This section summarizes the known antimicrobial, anti-inflammatory, and anticancer activities of various pyrazole compounds, presented in a comparative format.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[6][7] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes the antimicrobial activity of selected pyrazole derivatives.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference(s)
Pyrazole-Thiazolidinone HybridsEscherichia coliMIC: 16 µg/mL[6]
Pyrazole-Thiazole HybridsMethicillin-resistant Staphylococcus aureus (MRSA)MBC: <0.2 µM[2]
1-Acetyl-3,5-diphenyl-4,5-dihydropyrazole DerivativesMycobacterium tuberculosis H37Rv98% inhibition at 6.25 µg/mL[8]
Pyrazole-based Schiff BasesEscherichia coli, Staphylococcus aureusZone of inhibition and MIC values reported[4]
Pyrazolyl 1,3,4-Thiadiazine DerivativesStaphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, Aspergillus nigerMIC values ranging from 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal) for the most active compound.[9]
Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][10][11] The selective inhibition of COX-2 is a key therapeutic target for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Table 2: Anti-inflammatory and COX Inhibitory Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassAssayIC50/ActivitySelectivity Index (COX-1/COX-2)Reference(s)
Celecoxib (Reference Drug)In vitro COX inhibitionIC50 (COX-2): 0.04 µM~30[4]
Pyrazole-Carboxamide DerivativesIn vitro COX inhibitionIC50 (COX-2): 19.87 nM (most potent)22.21 (for a highly selective compound)[13]
Pyrazole-Chalcone DerivativesIn vitro COX inhibitionIC50 (COX-2): 0.73 µM (most potent)Not specified[14]
Pyrazole-Sulfonamide HybridsIn vitro COX inhibitionIC50 (COX-2): 1.79 µM (most potent)74.92 (for a highly selective compound)[15]
3-(Trifluoromethyl)-5-arylpyrazoleIn vitro COX inhibitionIC50 (COX-2): 0.02 µM225[11]
Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively explored, with compounds demonstrating cytotoxicity against a variety of cancer cell lines.[16][17][18] Their mechanisms of action are diverse and can include inhibition of protein kinases (e.g., CDKs, EGFR), induction of apoptosis, and cell cycle arrest.[19][20]

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50/ActivityReference(s)
Pyrazole-Indole HybridsHepG2 (Liver Carcinoma)IC50: 6.1 µM (most potent)[21]
Pyrazole-based Schiff and Mannich BasesHepG2 (Liver Carcinoma)IC50 values reported for various derivatives[22]
1,3,5-Trisubstituted-1H-pyrazole DerivativesMCF-7 (Breast Cancer)IC50: 3.9 µM (most potent)[6]
Pyrazole Naphthalene DerivativesMCF-7 (Breast Cancer)IC50: 5.8 µM (most potent)[18]
Pyrazole Benzamide DerivativesHCT-116 (Colon Cancer), MCF-7 (Breast Cancer)IC50: 7.74 µg/mL (HCT-116), 4.98 µg/mL (MCF-7) for most potent compounds[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the biological activity of pyrazole derivatives.

Antimicrobial Susceptibility Testing

This method is used for preliminary screening of antimicrobial activity.[7]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specific turbidity, often corresponding to a concentration of 10^8 CFU/mL.

  • Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Application of Compounds: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A blank disc with the solvent (e.g., DMSO) serves as a negative control, and a disc with a standard antibiotic or antifungal agent is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[23]

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][13][15]

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.

  • Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified, often using an enzyme-linked immunosorbent assay (ELISA) or by detecting a fluorescent or colorimetric product generated by the peroxidase activity of the COX enzyme.

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][24][25]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of pyrazole derivatives is crucial for rational drug design. This section provides diagrams of a key inflammatory signaling pathway and a typical experimental workflow for screening anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT) characterization->anticancer data_analysis IC50 / MIC Determination antimicrobial->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) receptor Receptor Binding cytokines->receptor ikk IKK Activation receptor->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_active Active NF-κB (p50/p65) ikb->nfkb_active releases nfkb_complex NF-κB (p50/p65) - IκB Complex nfkb_complex->ikb translocation NF-κB Translocation nfkb_active->translocation gene_transcription Gene Transcription translocation->gene_transcription inflammatory_response Expression of Pro-inflammatory Genes (COX-2, Cytokines) gene_transcription->inflammatory_response

Caption: Simplified NF-κB signaling pathway in inflammation.[3][26][27][28][29]

celecoxib_moa membrane Cell Membrane Phospholipids ara Arachidonic Acid membrane->ara Phospholipase A2 cox1 COX-1 (Constitutive) ara->cox1 cox2 COX-2 (Inducible by Inflammation) ara->cox2 pgs_homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflammatory celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Selective Inhibition

Caption: Mechanism of action of Celecoxib, a pyrazole-based selective COX-2 inhibitor.[1][12][19][30][31]

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable diversity of biological activities. This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer properties of various pyrazole compounds, supported by detailed experimental protocols.

A key finding of the literature review is the absence of published biological activity data for This compound . This represents a significant knowledge gap and an opportunity for future research. The synthesis and comprehensive biological evaluation of this and other simple acetylpyrazole derivatives are warranted to expand our understanding of the structure-activity relationships within this chemical class. Such studies could reveal novel lead compounds with therapeutic potential and further solidify the importance of the pyrazole nucleus in drug discovery. Future research should also focus on elucidating the precise molecular targets and mechanisms of action for the most potent pyrazole derivatives to enable their rational optimization and development into next-generation therapeutics.

References

Spectroscopic Fingerprints: A Comparative Guide to Pyrazole Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of pyrazole isomers is a critical step in ensuring the efficacy, safety, and intellectual property of new chemical entities. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—empowering researchers to confidently distinguish between pyrazole isomers.

The synthesis of substituted pyrazoles often yields a mixture of regioisomers due to the use of unsymmetrical starting materials.[1] These isomers can possess vastly different pharmacological and toxicological profiles. Therefore, robust analytical methodologies are essential for their differentiation and quantification. This guide presents key spectroscopic data, detailed experimental protocols, and logical workflows to facilitate this process.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy that can be used to differentiate pyrazole isomers. It is important to note that the exact values can be influenced by substituents and the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) of Representative Pyrazole Isomers
PositionUnsubstituted Pyrazole (in CDCl₃)3-Methylpyrazole (in CDCl₃)4-Methylpyrazole (in CDCl₃)
N-H ~12.5 ppm (broad)~12.0 ppm (broad)~12.3 ppm (broad)
H-3 ~7.6 ppm-~7.4 ppm
H-4 ~6.3 ppm~6.1 ppm-
H-5 ~7.6 ppm~7.4 ppm~7.4 ppm
-CH₃ -~2.3 ppm~2.0 ppm

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this proton is more readily observed. The use of D₂O exchange can confirm the identity of the N-H peak, as the signal will disappear upon addition of deuterium oxide.[2]

Table 2: ¹³C NMR Chemical Shifts (δ) of Representative Pyrazole Isomers
PositionUnsubstituted Pyrazole (in CDCl₃)3-Methylpyrazole (in CDCl₃)4-Methylpyrazole (in CDCl₃)
C-3 ~134.7 ppm~144.0 ppm~137.0 ppm
C-4 ~105.5 ppm~105.0 ppm~114.0 ppm
C-5 ~134.7 ppm~128.0 ppm~137.0 ppm
-CH₃ -~11.5 ppm~9.0 ppm

Note: The chemical shifts of C-3 and C-5 are particularly useful for distinguishing between isomers.[3] In tautomeric pyrazoles, the signals for C-3 and C-5 can appear broadened due to chemical exchange.[4][5]

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Pyrazole Isomers
Functional GroupAbsorption Range (cm⁻¹)Description
N-H Stretch 3100 - 3400Medium to Strong, often broad due to hydrogen bonding.[6]
C-H Stretch (aromatic) 3000 - 3100Medium.
C=C and C=N Stretch 1450 - 1600Medium to Strong, characteristic of the pyrazole ring.[2][6]
N-H Bend 1550 - 1650Medium.[6]

Note: While the general regions are similar for isomers, subtle shifts in the fingerprint region (below 1600 cm⁻¹) can be used for differentiation when comparing spectra to a known standard.[2]

Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a powerful tool for distinguishing isomers, not by their molecular weight which is identical, but by their unique fragmentation patterns.[1][7] For pyrazole isomers, two primary fragmentation pathways are commonly observed: the expulsion of HCN and the loss of N₂.[7][8][9] The relative abundance of the resulting fragment ions can be a key differentiator. The presence of different substituents can significantly alter these fragmentation pathways.[7][8]

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of pyrazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2][6] DMSO-d₆ is often preferred for observing the N-H proton.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2] Modern spectrometers can also reference the residual solvent peak.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[6]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely. Record a background spectrum of the empty crystal.[2]

  • Sample Analysis: Place a small amount of the solid, dry pyrazole sample onto the ATR crystal. Apply pressure with the anvil to ensure good contact.[2]

  • Data Acquisition: Record the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.[2]

  • Data Processing: The final spectrum is automatically ratioed against the background to produce the absorbance or transmittance spectrum.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Accurately weigh approximately 10 mg of the pyrazole isomer mixture and dissolve it in a minimal amount of methanol, then dilute to 10 mL with dichloromethane in a volumetric flask.[1]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column.[1]

    • Injector Temperature: 250 °C.[1]

    • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).[1]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at an appropriate rate to a final temperature that ensures elution of all components.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the pyrazole isomers.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis and differentiation of pyrazole isomers.

experimental_workflow Experimental Workflow for Pyrazole Isomer Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Pyrazole Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS) purification->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Isomer Structure Elucidation data_analysis->structure_elucidation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of pyrazole isomers.

logical_relationship Logical Workflow for Isomer Differentiation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis start Isomer Mixture nmr_protons ¹H NMR: - Number of signals - Chemical shifts (δ) - Coupling constants (J) start->nmr_protons nmr_carbons ¹³C NMR: - Number of signals - Chemical shifts (δ) start->nmr_carbons ir_fingerprint IR Spectroscopy: - N-H stretch - Fingerprint region comparison start->ir_fingerprint ms_fragments Mass Spectrometry: - Molecular Ion (M⁺) - Fragmentation pattern start->ms_fragments decision Are spectroscopic data consistent with a single isomer? nmr_protons->decision nmr_carbons->decision ir_fingerprint->decision ms_fragments->decision isomer_identified Isomer Identified decision->isomer_identified Yes further_analysis Further Separation/ Analysis Required decision->further_analysis No

References

A Comparative Guide to Analytical Method Validation for 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and accuracy of analytical data.[1] This document will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering a comparative analysis of their performance. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[2][3][4][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives, adapted for this compound.

Data Presentation

Table 1: Comparison of Quantitative Performance Data for Analytical Methods

Validation ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][6]> 0.999[1]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%[1]95.0 - 105.0%[1]
Precision (%RSD) < 2.0%[1][7]< 1.5%[1]< 5.0%[1]
Limit of Detection (LOD) ~10-100 ng/mL[1]~0.1-1 ng/mL[1]~1-10 µg/mL[1]
Limit of Quantitation (LOQ) ~50-200 ng/mL[1]~0.5-5 ng/mL[1]~5-20 µg/mL[1]
Selectivity/Specificity Good[1]Excellent[1]Moderate[1]
Typical Run Time 5-15 minutes[1]3-10 minutes[1]< 1 minute per sample[1]
Cost per Sample Moderate[1]High[1]Low[1]
Instrumentation Complexity Moderate[1]High[1]Low[1]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.[1][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[1]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1][6]

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid).[1][6][7] The exact ratio should be optimized for peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[1][6][7]

  • Column Temperature: 25 °C.[1][6]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: To be determined by UV scan of this compound. For similar pyrazoline derivatives, detection has been carried out at 206 nm.[6][7]

Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound to ensure no interference at the analyte's retention time.[1]

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (R²).[1][7]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and observe the effect on the results.[7]

UV-Vis Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[1]

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.[1]

  • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).[1]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.[1]

Validation Parameters:

  • Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.[1]

  • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.[1]

  • Accuracy and Precision: Determined similarly to the HPLC method, by analyzing samples of known concentrations.[1]

Mandatory Visualizations

A clear understanding of the validation process is essential. The following diagram illustrates the logical flow of an analytical method validation based on ICH guidelines.[1]

G Workflow for Analytical Method Validation A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Final Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for analytical method validation.

The selection of an appropriate analytical method often follows a logical decision-making process based on the analytical requirements.

G Decision Tree for Analytical Method Selection A High Specificity Required? B Complex Matrix? A->B Yes F UV-Vis Spectrophotometry A->F No C High Sensitivity (Trace Levels)? B->C Yes E HPLC-UV B->E No D LC-MS C->D Yes C->E No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure has been the foundation for numerous therapeutic agents across a wide range of diseases, from inflammation to cancer and erectile dysfunction.[3][4] This guide provides a comparative analysis of key pyrazole derivatives that have reached the market, alongside promising candidates in development. We will examine their performance against alternatives, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers and drug development professionals.

Case Study 1: Selective COX-2 Inhibition in Anti-Inflammatory Therapy

A major breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors, designed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The pyrazole derivative Celecoxib is a leading example of this class.

Mechanism of Action: COX-1 vs. COX-2 Inhibition

Traditional NSAIDs like ibuprofen and naproxen non-selectively inhibit both COX-1 and COX-2 enzymes.[5] While COX-2 is induced during inflammation, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa.[7] By selectively targeting COX-2, Celecoxib minimizes the inhibition of COX-1, thereby reducing the risk of gastrointestinal ulcers and bleeding.[5][7]

COX_Pathway cluster_input Cellular Stimuli cluster_pathways Enzymatic Pathways cluster_outputs Biological Outcomes cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_GI Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam NSAIDs Non-Selective NSAIDs (Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: Mechanism of selective vs. non-selective COX inhibition.
Comparative Performance Data

Clinical studies have demonstrated that Celecoxib has comparable efficacy to traditional NSAIDs for treating arthritis pain but with a significantly better gastrointestinal safety profile.[8][9] The PRECISION trial, a large-scale study involving approximately 24,000 patients, found that the rates of gastrointestinal ulcers or bleeding were 54% higher for ibuprofen and 41% higher for naproxen compared to celecoxib.[10]

Drug Target Selectivity Gastrointestinal Events (vs. Celecoxib) Cardiovascular Events Renal Events
Celecoxib COX-2 SelectiveBaselineLowest rate among the three[10]Lowest rate among the three[10]
Ibuprofen Non-selective54% Higher Risk[10]Higher than Celecoxib[10]-
Naproxen Non-selective41% Higher Risk[10]Higher than Celecoxib; 25% higher all-cause mortality[10]-

Data sourced from the PRECISION trial as reported in 2016.[10]

Case Study 2: PDE5 Inhibition for Erectile Dysfunction

Sildenafil, a pyrazolopyrimidinone derivative, revolutionized the treatment of erectile dysfunction (ED). It is part of a class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors, which also includes non-pyrazole alternatives like Tadalafil and Vardenafil.[11]

Mechanism of Action: Enhancing Nitric Oxide Signaling

Upon sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, allowing blood to flow in and cause an erection. PDE5 is the enzyme responsible for breaking down cGMP. By inhibiting PDE5, sildenafil and its alternatives prevent the degradation of cGMP, thus enhancing and prolonging the erectile response.

PDE5_Pathway cluster_stimulus Initiation cluster_cascade Signaling Cascade cluster_effect Physiological Effect cluster_inhibition Degradation & Inhibition Stimulus Sexual Stimulation NO Nitric Oxide (NO) Release Stimulus->NO GC Guanylate Cyclase Activation NO->GC cGMP cGMP GC->cGMP GTP GTP GTP->GC Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Degradation Erection Erection Relax->Erection GMP Inactive GMP PDE5->GMP Degradation Sildenafil Sildenafil / Tadalafil (PDE5 Inhibitors) Sildenafil->PDE5

Caption: Signaling pathway of PDE5 and its inhibition.
Comparative Pharmacokinetic and Efficacy Data

While all three drugs are effective, their pharmacokinetic profiles differ, which can influence patient preference.[11] Tadalafil is structurally different from sildenafil and vardenafil, which is reflected in its significantly longer half-life.[11]

Drug Onset of Action *Half-Life Effect of Fatty Food Notes
Sildenafil ~14-30 minutes[11][12]~4 hours[11]Absorption is affected[11]Sildenafil 50mg found to be highly effective but with a higher rate of adverse events.[12]
Vardenafil ~10 minutes[11]~4 hours[11]Absorption is affected[11]Similar side effect profile to sildenafil, but no reports of abnormal visual distortions.[12]
Tadalafil ~16 minutes[11]~17.5 hours[11]Not affected[11]Often preferred by patients due to its longer duration of efficacy.[12]
Avanafil ~10 minutes[12]Moderate duration-Higher selectivity for PDE5 vs. PDE6 compared to sildenafil and vardenafil.[12]

*Onset of action defined as time to achieve an erection leading to successful intercourse.[11]

Case Study 3: A Cautionary Tale in Obesity Treatment

Rimonabant, a pyrazole derivative, was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[13] The endocannabinoid system is known to play a role in appetite and energy balance.[13][14]

Performance and Withdrawal

Clinical trials showed that Rimonabant, combined with a low-calorie diet, was effective in promoting weight loss, reducing abdominal circumference, and improving dyslipidemia, including increasing HDL-C and decreasing triglycerides.[14][15] However, post-marketing surveillance revealed a significant association with serious psychiatric side effects, including depression, anxiety, and an increased risk of suicidal thoughts.[15][16] These adverse effects ultimately led to its withdrawal from the market, serving as a critical reminder of the importance of comprehensive safety profiling in drug development.[16]

Case Study 4: Emerging Applications in Oncology

The pyrazole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[4][17] Numerous pyrazole derivatives have been synthesized and evaluated against various cancer cell lines, showing potent activity by targeting key signaling proteins.[2][17]

Comparative In Vitro Anticancer Activity

The versatility of the pyrazole ring allows for substitutions that can enhance efficacy and selectivity against various cancer targets.[17]

Compound Class/Example Target(s) Cancer Cell Line Activity (IC₅₀)
Pyrazole carbaldehyde derivative (Compound 43)PI3 KinaseMCF7 (Breast)0.25 µM[17]
Fused pyrazole derivative (Compound 50)EGFR, VEGFR-2HepG2 (Liver)0.71 µM[17]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 24)EGFRA549 (Lung)8.21 µM[17]
Pyrazole-containing isolongifolanone (Compound 37)(Not specified)MCF7 (Breast)5.21 µM[17]
1,3-diphenyl-pyrazole derivative (Compound 24)CDK2A549 (Lung)25 nM[2]

Experimental Protocols

Standardized assays are crucial for comparing the performance of novel compounds. Below are methodologies for key experiments cited in this guide.

Workflow for In Vitro IC₅₀ Determination

Workflow Compound 1. Compound Preparation (Serial Dilutions) Assay 2. Assay Setup (Add Enzyme, Substrate, Compound) Compound->Assay Incubation 3. Incubation (Allow Reaction to Proceed) Assay->Incubation Detection 4. Signal Detection (e.g., Fluorescence, Absorbance) Incubation->Detection Analysis 5. Data Analysis (Plot Dose-Response Curve) Detection->Analysis IC50 6. IC₅₀ Determination Analysis->IC50

Caption: General experimental workflow for IC₅₀ determination.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's potency and selectivity for inhibiting COX-1 and COX-2 enzymes.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), test compound, DMSO (vehicle), assay buffer, detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin E2 production).

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., Celecoxib) and a reference compound (e.g., Ibuprofen) in DMSO.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to the assay buffer.

    • Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes at 37°C).

    • Stop the reaction and use a detection kit (e.g., an ELISA-based kit) to quantify the amount of prostaglandin produced.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

MTT Cell Viability Assay

This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.[18]

  • Objective: To determine the IC₅₀ of a test compound, representing the concentration that reduces cell viability by 50%.

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, test compound, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 hours).[18] Include vehicle-only (DMSO) and untreated controls.

    • After treatment, add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against the log of the compound concentration to determine the IC₅₀ value.

References

A Comparative Guide to Purity Assessment of Synthesized 1-(1H-pyrazol-5-yl)ethan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, a key building block in the development of various pharmaceutical agents, notably as a scaffold for kinase inhibitors. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative compounds to aid researchers in selecting the most suitable analytical strategies for their drug discovery and development workflows.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its derivatives have been explored as potent inhibitors of various kinases, such as Checkpoint Kinase 1 (CHK1), which are crucial targets in oncology.[1][2] The purity of this starting material is critical as impurities can lead to side reactions, the formation of undesired byproducts, and ultimately impact the safety and efficacy of the final drug substance. This guide outlines the common analytical techniques for purity determination and discusses potential impurities arising from its synthesis.

Potential Impurities in Synthesis

The most common synthetic route to 1-(1H-pyrazol-5-yl)ethan-1-one is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (in this case, acetylacetone) with hydrazine.[3][4][5] This reaction can lead to the formation of several impurities:

  • Regioisomers: The primary impurity of concern is the regioisomer, 1-(1H-pyrazol-3-yl)ethan-1-one. The formation of regioisomers is a common challenge in the Knorr synthesis when using unsymmetrical dicarbonyl compounds.[6]

  • Unreacted Starting Materials: Residual acetylacetone and hydrazine hydrate may be present in the final product.

  • Byproducts of Side Reactions: Self-condensation of acetylacetone or other side reactions can lead to various impurities.

An overview of the likely synthetic pathway and potential impurities is presented below.

cluster_reactants Starting Materials cluster_synthesis Knorr Pyrazole Synthesis cluster_products Products & Impurities acetylacetone Acetylacetone synthesis Condensation & Cyclization acetylacetone->synthesis unreacted_acetylacetone Unreacted Acetylacetone acetylacetone->unreacted_acetylacetone hydrazine Hydrazine Hydrate hydrazine->synthesis unreacted_hydrazine Unreacted Hydrazine hydrazine->unreacted_hydrazine target 1-(1H-pyrazol-5-yl)ethan-1-one (Target Product) synthesis->target regioisomer 1-(1H-pyrazol-3-yl)ethan-1-one (Regioisomeric Impurity) synthesis->regioisomer

Fig. 1: Synthetic pathway and potential impurities.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.

Analytical Method Principle Information Provided Limit of Detection (LOD) Limit of Quantitation (LOQ) Advantages Disadvantages
HPLC (UV-DAD) Differential partitioning between a stationary and a mobile phase.Purity percentage, detection of non-volatile organic impurities.~0.01 - 0.05%~0.03 - 0.15%High sensitivity, excellent for separating regioisomers and other byproducts.Requires a specific reference standard for absolute quantification, response factors of impurities may differ.
Quantitative 1H-NMR (qNMR) Signal intensity is directly proportional to the number of protons.Absolute purity, structural confirmation, quantification of impurities without a specific reference standard.~0.1%~0.3%Primary analytical method, provides structural information, no need for impurity reference standards.Lower sensitivity compared to HPLC, potential for signal overlap.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, identification of impurities when coupled with a separation technique (e.g., LC-MS).Varies widely with ionization source and analyzer.Varies widely with ionization source and analyzer.High specificity and sensitivity for identification.Not inherently quantitative without appropriate standards and calibration.
Elemental Analysis (CHN) Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen.Confirmation of elemental composition.N/AN/AProvides fundamental information about the molecular formula.Does not distinguish between isomers, insensitive to many impurities.

Note: LOD and LOQ values are estimates for typical modern instrumentation and can vary based on the specific method and instrument configuration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method that can be adapted and optimized for the specific analysis of this compound.

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Data Analysis:

  • The purity is typically calculated using the area percentage method, assuming that all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of this compound should be used to calculate the response factor.

Quantitative 1H-NMR (qNMR)

This protocol provides a method for determining the absolute purity of the synthesized compound.

Instrumentation: NMR spectrometer (≥400 MHz).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity (e.g., certified reference material) and its signals should not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Analysis:

The purity of the sample can be calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PIS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Comparison with an Alternative: CHK1 Inhibitors

As derivatives of 1-(1H-pyrazol-5-yl)ethan-1-one are being investigated as CHK1 inhibitors, it is relevant to compare its analytical profile with other classes of CHK1 inhibitors. For instance, UCN-01 (7-hydroxystaurosporine) is a well-known, albeit non-selective, kinase inhibitor. More selective, structurally distinct CHK1 inhibitors have also been developed.[7][8] The purity assessment of these alternative compounds would follow similar principles, employing a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and strength.

The logical workflow for comparing the purity assessment of the synthesized compound with an alternative is depicted below.

cluster_start Starting Point cluster_methods Purity Assessment Methods cluster_comparison Comparative Analysis cluster_outcome Outcome start Synthesized Compound (1-(1H-pyrazol-5-yl)ethan-1-one HCl) hplc HPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr ms Mass Spectrometry start->ms compare_purity Compare Purity Profiles hplc->compare_purity qnmr->compare_purity compare_impurities Compare Impurity Profiles ms->compare_impurities alternative Alternative Compound (e.g., another CHK1 Inhibitor) alternative->compare_purity alternative->compare_impurities decision Informed Decision on Compound Progression compare_purity->decision compare_impurities->decision

References

Cross-Reactivity of Pyrazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is paramount to developing safe and effective medicines. Pyrazole, a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting a wide array of proteins. However, this structural ubiquity can also lead to off-target interactions, resulting in unexpected side effects or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of pyrazole-based compounds, focusing on cyclooxygenase (COX) inhibitors, kinase inhibitors, and phosphodiesterase (PDE) inhibitors, supported by experimental data and detailed methodologies.

Cyclooxygenase (COX) Inhibitor Cross-Reactivity in NSAID Hypersensitivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a common cause of hypersensitivity reactions, often mediated by the inhibition of COX-1. While pyrazole-based selective COX-2 inhibitors were developed to reduce these side effects, cross-reactivity can still occur. The following table summarizes the cross-reactivity rates of various pyrazole-containing and other COX-2 selective/preferential NSAIDs in patients with a history of NSAID hypersensitivity.

CompoundTypeNumber of Patients ChallengedCross-Reactivity Rate (%)Reference(s)
CelecoxibSelective COX-2 Inhibitor32183.29[1]
CelecoxibSelective COX-2 Inhibitor14510.3[2]
CelecoxibSelective COX-2 Inhibitor3072.0[3]
MeloxicamPreferential COX-2 Inhibitor8474.72[1]
MeloxicamPreferential COX-2 Inhibitor1144.38[4]
MeloxicamPreferential COX-2 Inhibitor2166.0[3]
MeloxicamPreferential COX-2 Inhibitor14016.4[5]
NimesulidePreferential COX-2 Inhibitor3321.2[5]
NimesulidePreferential COX-2 Inhibitor-~8.3-19[6][7]

Key Observations:

  • Celecoxib, a selective COX-2 inhibitor, generally shows a low rate of cross-reactivity in patients with NSAID hypersensitivity, although rates can vary between studies.[1][2][3]

  • Meloxicam and nimesulide, as preferential COX-2 inhibitors with some COX-1 activity, tend to have higher rates of cross-reactivity compared to celecoxib.[1][4][5][6][7]

  • The risk of cross-reactivity appears to be influenced by the patient's specific type of NSAID hypersensitivity and underlying conditions such as chronic urticaria.[2]

Experimental Protocol: Oral Provocation Test

The diagnosis of NSAID hypersensitivity and the assessment of cross-reactivity are primarily determined through oral provocation tests (OPTs), as reliable in vitro tests are lacking.[8]

Methodology:

  • Patient Selection: Patients with a clear history of hypersensitivity reactions to at least two different NSAIDs are selected.

  • Placebo Control: A single-blind, placebo-controlled approach is often used. Patients initially receive a placebo to account for subjective reactions.

  • Dose Escalation: The test drug (e.g., celecoxib, meloxicam) is administered in incrementally increasing doses at fixed time intervals (e.g., every 30-60 minutes).

  • Monitoring: Patients are closely monitored for the appearance of clinical symptoms, such as urticaria, angioedema, respiratory symptoms, or a significant drop in forced expiratory volume in one second (FEV1).

  • Positive Reaction: The test is considered positive if objective signs of a hypersensitivity reaction are observed.

Kinase Inhibitor Cross-Reactivity

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[9][10] However, due to the conserved nature of the ATP-binding site across the kinome, off-target inhibition is a significant challenge.

The following table presents a selection of pyrazole-based kinase inhibitors and their reported inhibitory concentrations (IC50) against their primary target and selected off-target kinases.

CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference(s)
Afuresertib (analogue)Akt11.3--[11]
Compound 6Aurora A160--[11]
Compound 10Bcr-Abl---[11]
Asciminib (ABL-001)Bcr-Abl0.5--[11]
Compound 17Chk217.9--[11]

Note: A comprehensive, standardized panel for off-target kinase screening is often employed in drug discovery, but publicly available comparative data is limited.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Methodology:

  • Cell Treatment: Intact cells are treated with the pyrazole-based inhibitor or a vehicle control.

  • Heating: The cell suspensions are heated across a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA) cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Lysis and Fractionation cluster_3 Detection and Analysis a Treat cells with pyrazole inhibitor c Heat cell suspensions across a temperature gradient a->c b Vehicle control treatment b->c d Cell Lysis c->d e Centrifugation to separate soluble and aggregated proteins d->e f Quantify soluble target protein (e.g., Western Blot) e->f g Generate melting curves and determine thermal shift f->g

CETSA Experimental Workflow

Phosphodiesterase (PDE) Inhibitor Cross-Reactivity

Sildenafil, a well-known pyrazole-containing compound, is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its cross-reactivity with other PDE isoforms is responsible for some of its side effects.

The following table summarizes the selectivity of sildenafil and tadalafil for PDE5 over other PDE isoforms.

CompoundPrimary TargetIC50 for PDE5 (nM)Off-Target IsoformIC50 for Off-Target (nM)Selectivity (Off-Target IC50 / PDE5 IC50)Reference(s)
SildenafilPDE5~3.5PDE6~30~8.6[12]
SildenafilPDE5-PDE11A4-~1000[5]
TadalafilPDE5~1.8PDE6>1000>555[12]
TadalafilPDE5-PDE11A4-~40[5]

Key Observations:

  • Sildenafil shows significant cross-reactivity with PDE6, which is found in the retina and is associated with visual disturbances.[12]

  • Tadalafil exhibits higher selectivity for PDE5 over PDE6 compared to sildenafil.[12]

  • Both sildenafil and tadalafil show some degree of cross-reactivity with PDE11A4, which is present in skeletal muscle and may be linked to back pain and myalgia.[5][12]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity and selectivity of compounds against COX-1 and COX-2 are determined using in vitro enzyme inhibition assays.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the pyrazole-based compound or a control inhibitor (e.g., celecoxib).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Quantification: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curves.

  • Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes cluster_0 Substrate cluster_1 Enzymes cluster_2 Products cluster_3 Inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Non_selective_NSAIDs Non-selective NSAIDs Non_selective_NSAIDs->COX1 inhibit Non_selective_NSAIDs->COX2 inhibit Pyrazole_COX2_Inhibitors Pyrazole-based COX-2 Inhibitors Pyrazole_COX2_Inhibitors->COX2 selectively inhibit

COX Enzyme Signaling Pathway

Conclusion

The pyrazole scaffold is a versatile and valuable component in modern drug design. However, its widespread use necessitates a thorough understanding of the potential for cross-reactivity. This guide provides a comparative overview of the cross-reactivity profiles of pyrazole-based compounds in three major drug classes. The presented data and experimental protocols offer a valuable resource for researchers in the rational design and development of more selective and safer therapeutic agents. Careful consideration of off-target effects, facilitated by the methodologies described herein, is crucial for advancing novel pyrazole-based compounds from the laboratory to the clinic.

References

Benchmarking Pyrazole Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several pyrazole-based inhibitors against various biological targets. Supported by experimental data, this analysis delves into the potency of these compounds, offering a valuable resource for drug discovery and development.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases. The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of selected pyrazole inhibitors, summarizing their inhibitory activities and providing standardized protocols for their evaluation.

Quantitative Performance of Pyrazole Inhibitors

The inhibitory potency of a compound is a critical parameter in its evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of several pyrazole-based inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Target ClassReference
Compound 7 Aurora A, Aurora B28.9, 2.2Serine/Threonine Kinase[1][2]
Afuresertib Akt10.08 (Ki)Serine/Threonine Kinase[1]
Compound 2 Akt11.3Serine/Threonine Kinase[1]
Galal et al. Compound 16 Chk248.4Serine/Threonine Kinase[1]
Galal et al. Compound 17 Chk217.9Serine/Threonine Kinase[1]
Compound 24 CDK225Serine/Threonine Kinase[3]
Compound 49 EGFR, HER-2260, 200Tyrosine Kinase[3][4]
Celecoxib COX-2Varies by assayCyclooxygenase[5]
SC-558 COX-2Varies by assayCyclooxygenase[5]
MRTX1133 KRAS-G12D7.6 (p-ERK inh.)GTPase[6]
Pyrazoloquinazoline 7 KRAS-G12D43.0 (p-ERK inh.)GTPase[6]

Key Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable benchmarking of inhibitors. Below are detailed methodologies for key experiments commonly used to assess the performance of pyrazole inhibitors.

In Vitro Kinase Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a pyrazole inhibitor against a target kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains a buffering agent like HEPES, MgCl2, and a reducing agent like DTT)

  • Test pyrazole inhibitor

  • Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in a suitable solvent, typically DMSO.

  • Reaction Setup: In each well of the plate, add the assay buffer, the kinase enzyme, and the kinase-specific substrate.

  • Inhibitor Addition: Add the diluted pyrazole inhibitor to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and a known potent inhibitor (positive control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Reaction Incubation: Incubate the plate for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measurement: Read the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is used to assess the cytotoxic effects of a compound.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a pyrazole inhibitor on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test pyrazole inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration (e.g., 48 or 72 hours).[7] Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a plate reader.[7]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the untreated control. Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 value.

Visualizing Mechanisms and Workflows

Kinase Signaling Pathway Inhibition

Many pyrazole inhibitors target protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS GF Growth Factor GF->Receptor RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RAF Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A simplified MAPK signaling pathway and the inhibitory action of a pyrazole kinase inhibitor.

Experimental Workflow for Inhibitor Benchmarking

The process of benchmarking a novel pyrazole inhibitor involves a series of well-defined steps, from initial screening to more detailed cellular characterization.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays A Compound Synthesis & Characterization B Primary Screening: In Vitro Kinase Assay A->B C Determine IC50 Value B->C D Secondary Screening: Cell-Based Proliferation Assay C->D E Determine GI50 Value D->E F Lead Compound Identification E->F G Further Optimization & In Vivo Studies F->G

Caption: A typical experimental workflow for benchmarking the performance of pyrazole inhibitors.

References

A Comparative Guide to the Structural Polymorphism of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymorphic nature of active pharmaceutical ingredients (APIs) is a critical consideration in drug development, as different crystal forms of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. Pyrazole, a key heterocyclic scaffold in many pharmaceutical compounds, is known to exhibit polymorphism. Understanding the structural variations among its polymorphs is crucial for selecting the optimal solid form for drug formulation. This guide provides a comparative analysis of different pyrazole polymorphs, supported by experimental data, to aid researchers in this endeavor.

Data Presentation: Structural and Spectroscopic Comparison of Pyrazole Polymorphs

The following tables summarize key crystallographic and spectroscopic data for a series of 4-halogenated-1H-pyrazoles and two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative. These examples highlight how subtle changes in molecular structure and crystallization conditions can lead to significant differences in the solid-state arrangement.

Table 1: Crystallographic Data for 4-Halogenated-1H-Pyrazole Polymorphs [1][2]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZH-Bonding Motif
4-Fluoro-1H-pyrazoleMonoclinicP2₁/c7.933(3)5.766(2)8.016(3)109.28(1)4Catemer
4-Chloro-1H-pyrazoleMonoclinicP2₁/c8.520(2)6.007(1)8.608(2)115.23(1)4Trimer
4-Bromo-1H-pyrazoleMonoclinicP2₁/c8.653(2)6.088(1)8.682(2)115.80(1)4Trimer
4-Iodo-1H-pyrazoleMonoclinicC2/c16.345(3)6.182(1)12.115(2)108.99(3)8Catemer

Z = number of molecules per unit cell

Table 2: Spectroscopic Data (FTIR) for N-H Stretching in 4-Halogenated-1H-Pyrazoles [1][2]

CompoundH-Bonding MotifExperimental N-H Stretching Frequency (cm⁻¹)
Unsubstituted PyrazoleCatemer3126
4-Fluoro-1H-pyrazoleCatemer3133
4-Chloro-1H-pyrazoleTrimer3100-3180 (broad)
4-Bromo-1H-pyrazoleTrimer3100-3180 (broad)
4-Iodo-1H-pyrazoleCatemer3110

Table 3: Crystallographic Data for Two Polymorphs of a Pyrazolo[3,4-d]pyrimidine Derivative [3]

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z'
α-formMonoclinicP2₁/c14.8817(2)7.6416(1)18.0691(2)109.119(1)1941.33(4)1
β-formMonoclinicP2₁/c12.0197(2)16.1557(2)10.3204(2)109.055(1)1891.73(5)1

V = volume of the unit cell; Z' = number of independent molecules in the asymmetric unit

Experimental Protocols

The characterization of pyrazole polymorphs relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the pyrazole derivative in an appropriate solvent (e.g., methanol, ethanol, n-propanol, iso-propanol).[3]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 100 K or ambient temperature) using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using software like PLATON.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, spectra can be recorded using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: FTIR spectra are recorded in the range of 4000–400 cm⁻¹.[1] The N-H stretching region (typically 3100-3300 cm⁻¹) is of particular interest for studying hydrogen bonding in pyrazoles.[1]

Computational Studies
  • Geometry Optimization: The gas-phase geometries of the pyrazole molecules are optimized using density functional theory (DFT) methods, for example, with the wB97XD functional and a basis set like Def2TZVP.[3]

  • Lattice Energy Calculations: The lattice energies of the different polymorphs can be calculated to assess their relative stability. This is often done using software like CrystalExplorer, employing energy models such as CE-B3LYP. The total interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion components.[3]

Visualization of Polymorphic Relationships

The formation of different pyrazole polymorphs is influenced by factors such as the nature of substituents and the crystallization solvent. These factors dictate the intermolecular interactions, primarily hydrogen bonding, leading to different supramolecular assemblies.[1][4]

Pyrazole_Polymorphism cluster_factors Influencing Factors cluster_interactions Intermolecular Interactions cluster_motifs Supramolecular Motifs cluster_polymorphs Resulting Polymorphs Substituent Substituent (e.g., Halogen) HBonding Hydrogen Bonding Substituent->HBonding Steric & Electronic Effects Solvent Crystallization Solvent Solvent->HBonding Polarity & H-bonding Capacity Trimer Trimer HBonding->Trimer Catemer Catemer HBonding->Catemer Polymorph_A Polymorph A (e.g., 4-Cl-pzH) Trimer->Polymorph_A Polymorph_B Polymorph B (e.g., 4-F-pzH) Catemer->Polymorph_B

Caption: Factors influencing the formation of pyrazole polymorphs.

The diagram above illustrates the logical relationship between the factors influencing polymorphism, the resulting intermolecular interactions, the common supramolecular motifs observed in pyrazoles, and the final crystal structures. For instance, in 4-halogenated pyrazoles, the bromo and chloro analogs form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemers.[1] Similarly, a bioactive pyrazolo[3,4-d]pyrimidine derivative crystallizes into two different polymorphs (α and β) from different solvents (methanol vs. ethanol), which differ in their molecular packing due to distinct hydrogen bonding patterns (helical vs. zigzag chains).[3] These differences in supramolecular assembly can have a profound impact on the material's properties.

References

A Comparative Efficacy Analysis of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride in Anti-Inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including notable anti-inflammatory and anticancer properties. This guide provides a comparative framework for evaluating the efficacy of the novel compound, 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride, against established therapeutic agents in these fields. While specific experimental data for this compound is not yet publicly available, this document outlines the standard methodologies and benchmarks for its potential evaluation. The established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the widely used chemotherapeutic agent Doxorubicin will serve as comparators.

Established Compounds for Comparison

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a prominent NSAID used to manage pain and inflammation in conditions like arthritis.[1][2][3] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1][2][3][4] This selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and broadly used anticancer agent.[5][] Its primary mechanisms of action include intercalation into DNA, which inhibits DNA replication and transcription, and the inhibition of topoisomerase II, an enzyme critical for DNA repair.[5][7][8] Doxorubicin also generates reactive oxygen species, leading to oxidative stress and cell damage.[5][7]

Comparative Efficacy Data

While direct comparative data for this compound is not available, the following table provides a template for how its efficacy could be presented against established compounds. The data for Celecoxib and Doxorubicin are representative values from the literature.

CompoundTarget/Mechanism of ActionIn Vitro AssayCell Line/TargetIC50/EC50 (µM)In Vivo ModelEfficacy MetricReference Compound
1-(1H-pyrazol-5-yl)ethan-1-one HCl To be determinede.g., MTT Assaye.g., MCF-7To be determinede.g., Carrageenan-induced paw edemae.g., % inhibitionCelecoxib/Doxorubicin
Celecoxib Selective COX-2 inhibitor[1][2][3]COX-2 Inhibition AssayOvine COX-20.04Carrageenan-induced paw edema~70% inhibition at 10 mg/kg-
Doxorubicin DNA intercalation, Topoisomerase II inhibition, ROS generation[5][7][8]MTT AssayMCF-70.5-1.5Xenograft mouse modelTumor growth inhibition-

Experimental Protocols

The evaluation of this compound would involve standard in vitro and in vivo assays to determine its cytotoxic and anti-inflammatory potential.

1. In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and Doxorubicin as a positive control) and incubated for 48-72 hours.[10]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animal Groups: Albino rats are divided into control, standard (e.g., Celecoxib), and test compound groups.

  • Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of the established compounds and a general workflow for evaluating a new compound.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits doxorubicin_pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition Doxorubicin->Enzyme_Inhibition DNA DNA Cell_Death Apoptosis / Cell Death DNA->Cell_Death Topoisomerase_II Topoisomerase II Topoisomerase_II->Cell_Death Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Intercalation->DNA Enzyme_Inhibition->Topoisomerase_II Oxidative_Stress->Cell_Death experimental_workflow Start Compound Synthesis (1-(1H-pyrazol-5-yl)ethan-1-one HCl) In_Vitro In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Start->In_Vitro In_Vivo In Vivo Efficacy (e.g., Animal Models of Disease) In_Vitro->In_Vivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Safety Operating Guide

Proper Disposal of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. Due to its classification as a hazardous substance, this compound requires careful handling and disposal through designated hazardous waste streams.

Hazard Profile and Safety Precautions

This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, it is imperative to handle this chemical as potentially hazardous and to use appropriate personal protective equipment (PPE) at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[3]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4][5] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][5][6]

1. Waste Segregation and Collection:

Proper segregation is a critical first step to prevent unintended chemical reactions and ensure compliant disposal.[3][5]

  • Solid Waste:

    • Collect unused or expired this compound solid in a clearly labeled, sealable, and chemically compatible waste container.[4][5]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, absorbent pads, and pipette tips, should be placed in the same solid waste container.[3][4][5]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[5]

    • Do not mix these solutions with other incompatible waste streams.[5]

2. Decontamination of Labware:

  • Reusable Glassware: Reusable labware that has been in contact with the compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.[3]

  • Disposable Items: Disposable items that are contaminated should be collected in the designated solid hazardous waste container.[3]

3. Labeling and Storage of Waste:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate concentrations.[3][6]

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area.[3][4] This area should be well-ventilated and away from incompatible materials.[4]

4. Arranging for Professional Disposal:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[4][5]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being a common and recommended method for such compounds.[4]

Quantitative Data Summary

Hazard ClassificationFinding
Acute Oral ToxicityFor a structurally similar compound, LD50 > 2000 mg/kg in rats, suggesting low acute oral toxicity.[4]
Skin IrritationClassified as a skin irritant.[4]
Eye IrritationClassified as a serious eye irritant.[4]
Environmental HazardsHarmful to aquatic life with long-lasting effects.[4]

Experimental Protocols

The standard and recommended disposal protocol does not involve on-site chemical neutralization or treatment by laboratory personnel. The accepted "experimental protocol" is the procedural workflow for segregation, containment, and transfer to a professional disposal service.

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage & Disposal A Solid Waste (Unused chemical, contaminated PPE, etc.) D Sealable, Labeled Solid Waste Container A->D B Liquid Waste (Solutions containing the compound) E Sealable, Labeled Liquid Waste Container B->E C Contaminated Glassware F Triple Rinse Glassware C->F G Store in Designated Hazardous Waste Area D->G E->G J Collect First Rinsate into Liquid Waste F->J Decontamination H Contact EHS for Pickup G->H Follow Institutional Protocol I Professional Disposal (e.g., Incineration) H->I J->E

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride. The following procedures are based on best practices for handling pyrazole derivatives and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to prevent exposure through skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications and Best Practices
Engineering Controls Fume HoodAll handling of the compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust meet national standards such as ANSI Z87.1.[6] Chemical splash goggles are mandatory when there is a risk of splashing.[1][6] A face shield should be worn over goggles for maximum protection in such scenarios.[1][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before each use.[1] Double gloving is a best practice to enhance protection.[5] Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[3]
Body Protection Laboratory CoatA flame-resistant lab coat is required.[6] It should be long-sleeved with a closed front.[7] Consider an impervious apron for additional protection during procedures with a high risk of splashing.[1]
Respiratory Protection N95 Respirator or higherTo be used if handling large quantities or if there is a potential for aerosol generation outside of a fume hood.[7] A fit test is required to ensure a proper seal.
Foot Protection Closed-Toed ShoesOpen-toed shoes or sandals are not permitted in the laboratory.[6]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid the formation of dust and aerosols.[3][8] Ensure adequate ventilation.[4] Wash hands and face thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[2][8] Store locked up.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice. Remove and launder contaminated clothing before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide artificial respiration and seek medical attention.[3]

  • Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all federal, state, and local regulations.[2]

  • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

  • Sweep up any solid spills carefully to avoid creating dust and place in a sealed container for disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 Always handle1 Weighing and Transfer prep2->handle1 handle2 Reaction Setup handle1->handle2 cleanup1 Decontaminate Equipment handle2->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 emergency1 Spill or Exposure emergency2 Follow Emergency Procedures emergency1->emergency2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.